(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452985 | |
| Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91103-37-6 | |
| Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
A Strategic Synthon for Peptidomimetics and Diversity-Oriented Synthesis
Executive Summary
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (commonly referred to as N-Boc-L-vinylglycinol ) represents a high-value chiral building block in modern drug discovery. Structurally, it bridges the gap between simple amino alcohols and complex allylic scaffolds. Its utility is defined by two orthogonal reactive handles: a terminal alkene capable of olefin metathesis and a primary alcohol primed for oxidation or nucleophilic substitution. This guide dissects its physicochemical profile, robust synthetic pathways, and application in synthesizing conformationally constrained peptide mimics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This molecule is the reduced alcohol derivative of N-Boc-vinylglycine. It serves as a "chiral pool" starting material, retaining the stereochemical integrity of the L-amino acid precursor.
| Property | Data / Description |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate |
| Common Name | N-Boc-L-vinylglycinol |
| CAS Number | 91103-37-6 (S-isomer) |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Physical State | Viscous colorless oil or low-melting waxy solid |
| Solubility | Soluble in CH₂Cl₂, MeOH, EtOAc, THF; sparingly soluble in H₂O |
| Chirality | (S)-configuration (derived from L-amino acids) |
| Stability | Stable at -20°C; Hygroscopic; Oxidation-sensitive (alkene) |
Synthetic Routes: From Precursor to Product[14][15][16][17]
While (S)-N-Boc-vinylglycinol can be synthesized via several pathways, the most chemically robust method involves the reduction of N-Boc-L-vinylglycine methyl ester . The precursor (vinylglycine) is often derived from L-Methionine via a sulfoxide elimination (Rapoport/Hanessian route) or from Glutamic acid via oxidative decarboxylation.
2.1. Pathway Logic
The synthesis relies on the "Reductive Isolation" strategy. Direct reduction of the carboxylic acid is possible but often requires harsh reagents (e.g., Borane) that might affect the Boc group or the alkene. Reducing the ester allows for milder conditions using Lithium Borohydride (LiBH₄) or DIBAL-H.
2.2. Validated Protocol: Reduction of N-Boc-L-Vinylglycine Methyl Ester
This protocol minimizes racemization and over-reduction.
Reagents:
-
N-Boc-L-vinylglycine methyl ester (1.0 equiv)
-
Lithium Borohydride (LiBH₄) (2.0 M in THF, 1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Quench: 1M KHSO₄ or Saturated NH₄Cl
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve N-Boc-L-vinylglycine methyl ester in anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Reduction: Add LiBH₄ solution dropwise over 15 minutes. The exotherm must be controlled to prevent loss of the Boc group.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; product R_f is typically lower than ester).
-
Quench: Cool back to 0°C. Carefully quench with 1M KHSO₄ (gas evolution: H₂). Stir until two clear phases appear.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. The crude oil is often pure enough (>95%), but can be purified via flash chromatography (Hexanes/EtOAc 2:1).
Critical Control Point: Avoid using LiAlH₄ (LAH) unless strictly controlled at -78°C, as it can reduce the Boc carbamate to an N-methyl group.
Visualization: Synthesis & Reactivity Workflow
The following diagram illustrates the lineage of the molecule from L-Methionine and its divergent utility in drug synthesis.
Caption: Synthetic lineage from Methionine and divergent application in oxidation, metathesis, and alkylation.
Reactivity & Applications in Drug Discovery
The structural duality of this compound makes it a linchpin in "Diversity-Oriented Synthesis" (DOS).
4.1. Olefin Metathesis (The "Vinyl" Handle)
The terminal alkene is unhindered, making it an excellent Type I substrate for Grubbs catalysts.
-
Ring-Closing Metathesis (RCM): O-alkylation of the alcohol with an omega-unsaturated halide, followed by RCM, yields chiral morpholines and oxazepines.
-
Cross-Metathesis (CM): Reaction with acrylates yields chain-extended amino alcohols, precursors to sphingosine analogs.
4.2. Oxidation to Chiral Aldehydes
Oxidation (Swern or Dess-Martin Periodinane) yields the vinyl analog of Garner’s aldehyde . This intermediate is notoriously unstable and racemization-prone; it should be used immediately in Wittig or Grignard reactions to generate complex amino polyols.
4.3. Cyclization to Oxazolidinones
Treatment with bases (e.g., NaH) can induce cyclization to form the oxazolidinone (cyclic carbamate), a rigid scaffold found in antibiotics like Linezolid derivatives.
Handling, Stability, and Safety
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The alkene is susceptible to slow oxidation (epoxidation) by atmospheric oxygen over prolonged periods.
-
Racemization Risk: Low during storage. However, if oxidized to the aldehyde, the alpha-proton is acidic; avoid strong bases.
-
Safety: As a carbamate, it is a potential sensitizer. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Synthesis from Methionine: Rapoport, H., et al. "Vinylglycine and N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine." Journal of Organic Chemistry, 1980.
-
Metathesis Applications: Grubbs, R. H., et al. "Olefin Metathesis: The Synthetic Tool of the Decade."[1] Organic Letters, 1999.[1][2]
-
Amino Alcohol Synthesis: "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 2016.
-
General Properties: PubChem Compound Summary for CID 11041481, this compound.[3]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Abstract
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate is a chiral building block of significant interest in pharmaceutical synthesis, valued for its versatile functional groups. As with any drug development intermediate, a thorough understanding of its thermodynamic stability is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for assessing the stability of this compound, detailing potential degradation pathways, and presenting robust experimental protocols for forced degradation studies and the development of a stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical development and manufacturing of pharmaceuticals.
Introduction: The Imperative of Stability Assessment
The thermodynamic stability of a pharmaceutical intermediate like this compound dictates its shelf-life, storage conditions, and compatibility with various reagents and processing environments. Degradation of this molecule can lead to the formation of impurities that may be difficult to remove, potentially impacting the impurity profile of the final API and, consequently, its safety and efficacy.
This guide delves into the intrinsic stability of the target molecule by examining its core structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive allylic alcohol moiety. A systematic approach to understanding and quantifying the degradation of this compound is presented through forced degradation studies, which are a regulatory requirement for demonstrating the specificity of stability-indicating analytical methods.[1][2][3]
Molecular Structure and Predicted Stability Profile
The structure of this compound combines two key functional groups that govern its reactivity and stability:
-
The N-Boc Group: The tert-butoxycarbonyl protecting group is widely used in organic synthesis due to its general stability under basic and nucleophilic conditions.[4][5] However, it is notoriously susceptible to cleavage under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation.[5] Thermal deprotection at elevated temperatures is also a known characteristic of Boc-protected amines.[6]
-
The Allylic Alcohol: The vinyl group adjacent to the alcohol-bearing carbon introduces the potential for oxidative degradation.[7] Allylic alcohols can be oxidized to the corresponding aldehydes or carboxylic acids.[7] The double bond itself can also be a site for other reactions, although the stability of allylic alcohols is enhanced by resonance and hyperconjugation.[8][9]
Based on these structural features, a preliminary stability profile can be predicted, which will be systematically investigated through the experimental protocols outlined in this guide.
Potential Degradation Pathways
A comprehensive forced degradation study aims to identify the likely degradation products by subjecting the molecule to stress conditions that accelerate its decomposition.[1][2] For this compound, the following degradation pathways are postulated:
-
Acid-Catalyzed Hydrolysis: Cleavage of the Boc group to yield (S)-2-aminobut-3-en-1-ol, isobutylene, and carbon dioxide.
-
Base-Catalyzed Degradation: While the Boc group is generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation.
-
Oxidative Degradation: The primary alcohol and the allylic position are susceptible to oxidation, potentially forming the corresponding aldehyde, carboxylic acid, or epoxide.
-
Thermal Degradation: High temperatures may induce deprotection of the Boc group or other decomposition pathways of the vinyl alcohol structure.[10][11]
-
Photolytic Degradation: Exposure to UV or visible light may catalyze degradation, particularly of the allylic system.
The following diagram illustrates the logical flow of a forced degradation study designed to probe these potential pathways.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmasm.com [pharmasm.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sltchemicals.com [sltchemicals.com]
- 9. sltchemicals.com [sltchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Literature review of vinylglycinol derivatives in drug discovery
Strategic Synthon for Chiral Heterocycles and Peptidomimetics
Executive Summary
Vinylglycinol (2-aminobut-3-en-1-ol) represents a privileged chiral scaffold in modern medicinal chemistry. Its structural duality—possessing both a reactive alkene and a chiral amino-alcohol motif—makes it a linchpin for Divergent Oriented Synthesis (DOS). This guide analyzes the synthetic access to vinylglycinol derivatives and their application in constructing conformationally restricted peptides, glycosidase inhibitors, and sphingosine analogs.
Part 1: Structural Significance & Synthetic Access
The Chiral Value Proposition
In drug discovery, the transition from sp²-rich "flatland" molecules to sp³-rich chiral architectures is correlated with higher clinical success rates. Vinylglycinol offers:
-
Chiral Fidelity: Accessible from the chiral pool (L-Methionine, L-Serine) or via asymmetric catalysis, ensuring high enantiomeric excess (ee).
-
Orthogonal Reactivity: The vinyl group serves as a "silent" handle for late-stage functionalization (Metathesis, Heck coupling, Oxidation) while the amino-alcohol core remains protected.
Dominant Synthetic Routes
Route A: The Methionine "Chiral Pool" Approach (Rapoport Method)
This classical route relies on the thermal elimination of a sulfoxide derived from L-methionine.
-
Mechanism: L-Methionine is N-protected and oxidized to the sulfoxide. Under vacuum pyrolysis (Kugelrohr), the sulfoxide undergoes syn-elimination to yield N-protected vinylglycine, which is subsequently reduced to vinylglycinol.
-
Pros: Uses inexpensive starting materials; strictly maintains stereochemistry.
-
Cons: Requires high-temperature pyrolysis; atom economy is lower due to sulfoxide elimination.
Route B: Pd-Catalyzed DYKAT (Trost Method)
A modern, scalable approach utilizing Dynamic Kinetic Asymmetric Transformation (DYKAT) of butadiene monoepoxide.
-
Mechanism: Palladium-catalyzed alkylation of phthalimide with butadiene monoepoxide using a chiral ligand. The catalyst rapidly interconverts the racemic epoxide enantiomers, funneling them into a single enantiomeric product.
-
Pros: High atom economy; scalable; provides direct access to N-protected vinylglycinol.
-
Cons: Requires specific chiral phosphine ligands.
Part 2: The Vinylglycinol Toolkit (Reactivity Profile)
Ring-Closing Metathesis (RCM)
Vinylglycinol is the premier substrate for synthesizing hydroxylated pyrrolidines and piperidines . By N-alkylating vinylglycinol with an allyl group, researchers create a diene precursor. Treatment with Grubbs' II catalyst effects ring closure, yielding dehydropyrrolidines—key intermediates for glycosidase inhibitors.
Sphingosine and Lipid Synthesis
The vinyl group allows for Cross-Metathesis (CM) with long-chain olefins. This is the shortest stereoselective route to Sphingosine and Ceramide analogs, which are critical signaling molecules in apoptosis and immune response pathways.
Vigabatrin Synthesis (Case Study)
Vigabatrin (Sabril) , an irreversible GABA transaminase inhibitor used for epilepsy, is a gamma-vinyl-GABA analog.
-
Causality: The vinyl group in vinylglycinol mimics the substrate transition state, covalently binding to the PLP cofactor of the enzyme.
-
Synthesis: Trost’s DYKAT route provides the vinylglycinol core, which undergoes a 2-carbon homologation to yield Vigabatrin efficiently.
Part 3: Visualization of Strategic Pathways
The following diagram illustrates the divergent utility of vinylglycinol, mapping its transformation into three distinct drug classes.
Caption: Divergent synthesis map showing the transformation of Vinylglycinol into heterocycles, lipids, and GABA analogs.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of N-Cbz-L-Vinylglycine Methyl Ester (Rapoport Route) Note: This intermediate is easily reduced to the alcohol (vinylglycinol) using LiBH₄, but the critical step requiring technical precision is the formation of the vinyl group.
Objective: Isolate enantiopure vinylglycine derivative from L-Methionine. Safety: This protocol involves high-temperature vacuum distillation and noxious sulfur byproducts. Perform in a well-ventilated fume hood.
Phase 1: Sulfoxide Formation
-
Reagents: Dissolve N-Cbz-L-Methionine Methyl Ester (10.0 g) in Methanol (100 mL).
-
Oxidation: Add Sodium Periodate (NaIO₄, 1.1 equiv) dropwise at 0°C. Stir for 12 hours at room temperature.
-
Workup: Filter the precipitated iodate salts. Concentrate the filtrate. Partition between water/CHCl₃. Dry organic layer (MgSO₄) and concentrate to yield the sulfoxide as a viscous oil.
Phase 2: Pyrolytic Elimination (The Critical Step)
Causality: A standard elimination would racemize the alpha-carbon. Vacuum pyrolysis allows for a syn-elimination at lower effective temperatures, preserving chirality.
-
Setup: Use a Kugelrohr distillation apparatus. Place the sulfoxide oil in the source bulb.
-
Conditions: Set the oven temperature to 195–200°C . Apply high vacuum (0.1–0.3 mm Hg ).
-
Execution: The product (N-Cbz-L-Vinylglycine Methyl Ester) will distill over into the receiving bulb (cooled with Dry Ice/Acetone) as it forms.
-
Purification: The distillate is typically >90% pure. Flash chromatography (Hexanes/EtOAc 4:1) yields the pure olefin.
Phase 3: Reduction to Vinylglycinol
-
Dissolve the ester from Phase 2 in THF at 0°C.
-
Add LiBH₄ (2.0 equiv) cautiously.
-
Stir 4 hours. Quench with NH₄Cl. Extract with EtOAc to obtain N-Cbz-L-Vinylglycinol .
Part 5: Quantitative Comparison of Methods
| Feature | Methionine Route (Rapoport) | Butadiene Epoxide Route (Trost) | Serine Route (Garner's) |
| Starting Material | L-Methionine (Cheap) | Butadiene Monoepoxide (Commodity) | L-Serine (Cheap) |
| Key Step | Sulfoxide Pyrolysis | Pd-AAA (DYKAT) | Wittig Olefination |
| Scalability | Moderate (Pyrolysis limits) | High (Catalytic) | High |
| Atom Economy | Low (Loss of Methanethiol) | High (Additive) | Moderate (Phosphine oxide waste) |
| Enantiopurity | >98% ee (Source dependent) | >98% ee (Ligand dependent) | >98% ee |
| Primary Use | Academic/Lab Scale | Industrial/Process Chem | General Med Chem |
Part 6: References
-
Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (1998). N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester. Organic Syntheses, 75, 161.
-
Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (2000). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society, 122(25), 5968–5976.
-
Huwe, C. M., & Blechert, S. (1997). A Facile Synthesis of Enantiomerically Pure 3-Hydroxypyrrolidines via Ring-Closing Metathesis. Synthesis, 1997(01), 61-67.
-
Berkheij, M., et al. (2005). Synthesis of Sphingosines via Cross-Metathesis. Tetrahedron Letters, 46(14), 2369-2371.
-
Wei, L., & Lubell, W. D. (2001). Vinylic Amino Acids in Peptide Synthesis: Side-Chain Functionalization and Backbone Constraints. Canadian Journal of Chemistry, 79(11), 1562-1576.
Methodological & Application
Using (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate in Grubbs cross-metathesis
Executive Summary
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (referred to herein as Substrate A ) is a high-value chiral building block derived from L-serine. It serves as a critical scaffold for the synthesis of sphingolipids, amino acids, and peptidomimetics. However, its utility in Olefin Cross-Metathesis (CM) is frequently compromised by two mechanistic failure modes: ruthenium-hydride induced isomerization (leading to ethyl ketones) and catalyst sequestration via chelation.
This guide provides a validated framework for utilizing Substrate A in CM reactions. We present two distinct protocols: a robust "Protection-First" pathway and a "Direct-Use" pathway utilizing hydride scavengers.
Mechanistic Analysis & Substrate Classification
To design a successful reaction, one must first classify the substrate according to the Chatterjee-Grubbs Model [1].
-
Olefin Type: Type II (Slow homodimerization).[1][2]
-
Reasoning: The allylic stereocenter and the polar carbamate/hydroxyl groups create steric and electronic drag, preventing rapid homodimerization.
-
-
Implication: To achieve high yields, Substrate A should generally be paired with a Type I olefin (rapid homodimerizer, e.g., terminal alkenes, styrenes) or used in excess against a Type III partner.
Failure Mode: The Isomerization Trap
The free hydroxyl group at C1 is a liability. In the presence of degrading Ruthenium species, a Ru-H (ruthenium hydride) species can form.[3][4] This species catalyzes the migration of the C3-C4 double bond to the C2-C3 position, forming an enol which tautomerizes to a chemically dead ethyl ketone.
Figure 1: Mechanistic divergence showing the isomerization trap (red path) versus the desired metathesis (blue path).
Catalyst Selection & Additive Strategy
| Catalyst | Suitability | Notes |
| Grubbs II (G-II) | Moderate | Prone to hydride formation. Requires additives (benzoquinone) if -OH is free. |
| Hoveyda-Grubbs II (HG-II) | High | Robust phosphine-free complex. "Boomerang" mechanism allows for lower loading (1-5 mol%). |
| Grubbs-Z | Specialized | Use only if Z-selectivity is strictly required; generally lower turnover for this substrate. |
Critical Additive: 1,4-Benzoquinone .[4][5][6][7]
-
Function: Oxidizes transient Ru-H species back to active Ru species or sequesters them, preventing the isomerization cycle described in Figure 1 [2].
Experimental Protocols
Protocol A: The "Protection-First" Route (Recommended)
Best for: High-value synthesis (e.g., Sphingosine) where yield >85% is required.
Rationale: Converting the free alcohol to a silyl ether (TBS or TBDPS) converts the substrate from a chelation-prone alcohol to a purely steric Type II olefin, significantly increasing catalyst turnover.
-
Protection Step:
-
Dissolve Substrate A (1.0 equiv) in DCM.
-
Add Imidazole (2.5 equiv) and TBDPSCl (1.1 equiv). Stir at RT for 4h.
-
Result: Quantitative conversion to the silyl ether.
-
-
Metathesis Reaction:
-
Vessel: Flame-dried Schlenk flask under Argon.
-
Solvent: Anhydrous DCM (0.1 M concentration).
-
Reagents:
-
Protected Substrate A (1.0 equiv).[8]
-
Cross Partner (e.g., 1-pentadecene for sphingosine) (2.0 - 3.0 equiv). Note: Excess Type I partner drives the Type II substrate to conversion.
-
Catalyst: Hoveyda-Grubbs II (2.5 mol%).
-
-
Conditions: Reflux (40°C) for 12 hours.
-
-
Purification:
-
Concentrate in vacuo.
-
Flash chromatography (Hexanes/EtOAc).
-
Expectation: >90% yield, predominantly E-isomer (>20:1 E/Z).
-
Protocol B: Direct Cross-Metathesis (Advanced)
Best for: Rapid screening or when protection/deprotection steps are undesirable.
Rationale: Uses benzoquinone to suppress isomerization of the free alcohol.
-
Setup:
-
Charge a Schlenk tube with Substrate A (1.0 equiv) and the Coupling Partner (2.0 equiv).
-
Add 1,4-Benzoquinone (10 mol% relative to substrate).[5] Crucial Step.
-
Dissolve in degassed DCM (0.2 M).
-
-
Catalyst Addition:
-
Add Grubbs II or HG-II (5 mol%).
-
Tip: Add catalyst in two portions (0h and 4h) to maintain active species concentration.
-
-
Reaction:
-
Heat to reflux (40°C) for 18-24 hours.
-
Monitoring: Check via TLC. If ketone byproduct (lower R_f than product, higher than SM) appears, increase benzoquinone loading.
-
-
Workup:
-
The reaction mixture will turn dark brown/black.
-
Filter through a pad of silica gel to remove Ru residues and quinones before column chromatography.
-
Case Study: Synthesis of C18-Sphingosine
The synthesis of Sphingosine highlights the strategic pairing of Substrate A (Type II) with 1-pentadecene (Type I).
Figure 2: Workflow for the synthesis of Sphingosine using Protocol A.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst death or Type II/Type II mismatch. | Increase partner equivalents (Type I). Switch from DCM to Toluene (80°C) to drive thermodynamics. |
| Ethyl Ketone Formation | Isomerization active. | Protocol B: Add 10-20 mol% 1,4-Benzoquinone. Protocol A: Ensure full -OH protection. |
| Homodimerization of Partner | Statistical inevitability with Type I partners.[2] | Use excess partner (3-5 equiv). The homodimer is active and will eventually cross-metathesize with Substrate A. |
| No Reaction | Steric crowding. | If partner is also Type II (e.g., methyl crotonate), use Schrock catalyst (Mo-based) or Grela catalyst (modified HG-II). |
References
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[9] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[4][7][10][11][12] Link
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[4][7] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[4][7][10][11][12] Link
-
Voigtritter, K., Ghorai, S., & Lipshutz, B. H. (2011).[13] Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. Journal of Organic Chemistry. Link
-
Rai, A. N., & Basu, A. (2005). Synthesis of D-erythro-sphingosine via olefin cross-metathesis. Journal of Organic Chemistry. Link
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- 4. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 12. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [organic-chemistry.org]
- 13. Cross Metathesis [organic-chemistry.org]
Application Notes and Protocols: N-Boc Deprotection of 1-hydroxybut-3-en-2-ylcarbamate
<
Introduction: The Strategic Importance of N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products. Its widespread adoption stems from its robustness under a wide range of chemical conditions and, crucially, its clean and efficient removal under acidic conditions.[1][2][3][4] This application note provides a detailed guide for the N-Boc deprotection of 1-hydroxybut-3-en-2-ylcarbamate, a substrate of interest due to the presence of both an allylic alcohol and a vinyl group—functionalities that necessitate careful selection of deprotection conditions to avoid unwanted side reactions.
The resulting product, 1-aminobut-3-en-2-ol, is a valuable chiral building block in synthetic chemistry. The successful deprotection is therefore a critical step in multi-step synthetic sequences. This document will delve into the mechanistic underpinnings of the deprotection, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Mechanistic Rationale: The Acid-Catalyzed Pathway
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[1][5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][6] This protonation enhances the electrophilicity of the carbonyl carbon, weakening the C-O bond.
The subsequent and rate-determining step involves the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate.[1][5] This carbamic acid readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[1][5] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[5][6]
It is important to note that the tert-butyl cation generated can potentially act as an alkylating agent for nucleophilic residues within the substrate or solvent.[7] While the structural simplicity of 1-hydroxybut-3-en-2-ylcarbamate minimizes intramolecular targets for this cation, the choice of reaction conditions should still consider the suppression of potential side reactions.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Comparative Analysis of Deprotection Protocols
The choice of acidic reagent and solvent system is paramount for a successful deprotection, especially with a potentially sensitive substrate like 1-hydroxybut-3-en-2-ylcarbamate. The two most common and effective methods involve trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
| Method | Reagents | Solvent | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT, 1-4 hours[8][9][10] | High efficiency, volatile byproducts for easy removal.[1] | Harsh acidity can affect other sensitive functional groups; TFA salts can be oily.[11] |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Stoichiometric or slight excess, RT, 30 min to several hours[12][13][14] | Milder conditions, often yields crystalline hydrochloride salts.[11] | Dioxane is a peroxide-former and has a higher boiling point. |
| HCl/Methanol | Acetyl chloride in Methanol (in situ HCl generation) | Methanol | Stoichiometric or slight excess, 0°C to RT, 1-4 hours | Milder than TFA, volatile solvent. | Potential for esterification with other functional groups. |
For 1-hydroxybut-3-en-2-ylcarbamate, the primary concern is the potential for acid-catalyzed side reactions involving the allylic alcohol and the double bond, such as rearrangement or polymerization. Therefore, milder conditions and careful temperature control are advised.
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol is highly effective but requires careful monitoring due to the strength of TFA.
Materials and Reagents:
-
1-hydroxybut-3-en-2-ylcarbamate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve 1-hydroxybut-3-en-2-ylcarbamate (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the initial exotherm and minimize potential side reactions.
-
Acid Addition: Slowly add TFA (4-10 equivalents) to the stirred solution. A common concentration is 20-25% TFA in DCM.[10]
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. c. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8). d. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-aminobut-3-en-2-ol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.
Caption: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method is generally milder than the TFA protocol and often provides the product as a crystalline hydrochloride salt, which can simplify purification.[12][13][14]
Materials and Reagents:
-
1-hydroxybut-3-en-2-ylcarbamate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (e.g., Buchner funnel)
Procedure:
-
Reaction Setup: Dissolve 1-hydroxybut-3-en-2-ylcarbamate (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (2-5 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[12][13][14] Monitor the reaction by TLC or LC-MS.
-
Product Isolation: a. Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, the product can be precipitated by the addition of anhydrous diethyl ether. b. Collect the solid product by filtration. c. Wash the solid with cold diethyl ether to remove any non-polar impurities. d. Dry the product under vacuum to yield the 1-aminobut-3-en-2-ol hydrochloride salt.
-
Free Amine Generation (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent as described in Protocol 1.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid stoichiometry or reaction time. | Increase the equivalents of acid or prolong the reaction time. Gentle warming (to 40-50°C) can be considered, but must be done with caution to avoid side reactions. |
| Formation of Side Products | Acid-catalyzed rearrangement of the allylic alcohol or polymerization of the vinyl group. | Perform the reaction at a lower temperature (0°C or below). Use a milder acid system like HCl in dioxane. |
| Low Yield after Work-up | The amine product may be water-soluble, especially as the hydrochloride salt. | During the neutralization and extraction steps, ensure the aqueous layer is thoroughly extracted multiple times. Saturating the aqueous layer with NaCl can decrease the solubility of the amine and improve extraction efficiency. |
| Product is an Oil Instead of a Solid | TFA salts are often oils.[11] The free amine may also be a low-melting solid or an oil. | If using TFA, consider converting the TFA salt to the HCl salt by dissolving the crude product in a minimal amount of methanol and adding a solution of HCl in ether. If the free amine is an oil, purification by distillation may be the most effective method. |
Conclusion
The N-Boc deprotection of 1-hydroxybut-3-en-2-ylcarbamate is a readily achievable transformation with careful consideration of the reaction conditions. Both TFA in DCM and HCl in dioxane are effective methods, with the latter offering a milder alternative that may be preferable for this substrate. Careful temperature control and reaction monitoring are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein are based on established chemical principles and extensive practical experience, offering a solid foundation for researchers in their synthetic endeavors.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58, 338-341. Retrieved from [Link]
-
BOC Protection and Deprotection. (2021). J&K Scientific LLC. Retrieved from [Link]
-
General Procedure for the deprotection of the Boc-group. (2010). The Royal Society of Chemistry. Retrieved from [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). E-Journal of Chemistry, 9(4), 2135-2142. Retrieved from [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2012). Der Pharma Chemica, 4(4), 1493-1499. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 543-548. Retrieved from [Link]
-
TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. (2017). Tetrahedron, 73(33), 5036-5044. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (2021). Reaction Chemistry & Engineering, 6(5), 826-834. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 24017-24026. Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). E-Journal of Chemistry, 9(4), 2135-2142. Retrieved from [Link]
-
Boc De-protection. (2023, October 18). Reddit. Retrieved from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 24017-24026. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 24017-24026. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved from [Link]
-
Removal of Boc protecting group as workup?. (2014, June 22). Reddit. Retrieved from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved from [Link]
-
Chemical stability in dosage forms. (2015). Clinical Gate. Retrieved from [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. (2024, June 19). Reddit. Retrieved from [Link]
-
(PDF) Stability of drugs and medicines Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
Application Note: Scalable Preparation of Chiral Allylic Amines from Amino Alcohols
Abstract & Strategic Overview
Chiral allylic amines are privileged pharmacophores found in numerous bioactive molecules, including sphingosine-1-phosphate modulators, protease inhibitors, and antifungal agents (e.g., Naftifine analogs). While catalytic asymmetric allylation of alkenes is a developing field, the chiral pool synthesis starting from amino alcohols remains the industrial "Gold Standard" for scalability, enantiomeric purity, and regulatory compliance.
This Application Note details two robust, scalable protocols for converting N-protected amino alcohols into chiral allylic amines. Unlike academic micro-scale methods, these protocols are optimized for process safety , atom economy , and stereochemical integrity (prevention of racemization).
The Two Strategic Pathways
-
Pathway A (The Oxidation-Olefination Route): Ideal for accessing diverse alkene geometries (E/Z) via aldehyde intermediates. Optimized to prevent
-epimerization. -
Pathway B (The Cyclic Sulfamidate Route): A stereospecific substitution method that avoids unstable aldehyde intermediates entirely, ideal for strict enantiomeric excess (
) requirements.
Critical Process Parameters (CPP)
To ensure reproducibility and scalability, the following parameters must be strictly controlled.
| Parameter | Criticality | Scientific Rationale |
| Oxidation Temperature | High | In Pathway A, oxidation of N-protected amino alcohols to aldehydes is prone to racemization via enolization. Temperatures must be kept |
| Nitrogen Protection | High | Carbamate protecting groups (Boc, Cbz) are essential. Amides or free amines can lead to N-O chelation or side reactions during oxidation/olefination. |
| Base Selection (Olefination) | Medium | For HWE reactions, using Masamune’s conditions (LiCl/DBU or DIPEA) prevents the strong basicity of NaH/LDA, preserving the |
| Sulfamidate Hydrolysis | High | In Pathway B, the final hydrolysis of the N-sulfate intermediate requires controlled acidic conditions to avoid degrading acid-sensitive alkene moieties. |
Pathway A: The Oxidation-Olefination Protocol
Best for: Generating specific alkene geometries (E vs Z) and large-scale batch processing.
Workflow Diagram[1]
Figure 1: Workflow for the Oxidation-Olefination route highlighting the instability of the aldehyde intermediate.
Detailed Protocol
Step 1: Non-Racemizing Oxidation (Anelli Protocol)
Why this method? Unlike Swern oxidation (which releases noxious DMS) or IBX (explosive risk), the TEMPO-mediated oxidation is scalable, operates at
Reagents:
-
N-Boc-Amino Alcohol (1.0 equiv)
-
TEMPO (0.01 equiv)
-
NaBr (0.1 equiv)
-
NaOCl (Commercial bleach, ~1.1 equiv)
-
Solvent: DCM/Water biphasic system
Procedure:
-
Dissolve N-Boc-amino alcohol (e.g., N-Boc-L-phenylglycinol) in DCM (5 vol) and cool to
. -
Add aqueous solution of NaBr and TEMPO.
-
Critical Step: Add NaOCl dropwise while maintaining internal temperature
. Monitor pH; maintain pH 8.6–9.5 using if necessary to prevent Boc cleavage. -
Quench with aqueous
immediately upon consumption of starting material (TLC/HPLC). -
Separate layers. Do not purify the aldehyde on silica (risk of racemization). Use the crude solution directly in Step 2.
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
Why this method? Standard Wittig conditions often require strong bases (n-BuLi) that epimerize the aldehyde. The Masamune-Roush modification uses mild bases.
Reagents:
-
Triethyl phosphonoacetate (1.2 equiv)
-
LiCl (1.5 equiv)
-
DBU or DIPEA (1.2 equiv)
-
Solvent: MeCN or THF
Procedure:
-
Suspend LiCl in dry MeCN (anhydrous is critical) and stir for 20 min to solubilize.
-
Add the phosphonate ester and cool to
. -
Add DBU followed by the crude aldehyde solution from Step 1.
-
Warm to room temperature and stir for 2–4 hours.
-
Workup: Aqueous quench, extraction with EtOAc.
-
Purification: Silica gel chromatography. The
-unsaturated ester is stable and racemization-resistant. -
Reduction (Optional): If the target is the allylic amine (not ester), reduce the ester group using DIBAL-H (2.2 equiv,
) to the allylic alcohol, or fully reduce the alkene if required (though that removes the allylic nature).
Pathway B: The Cyclic Sulfamidate Protocol
Best for: Strict conservation of ee and "clean" inversion of stereochemistry.
Mechanistic Insight
This pathway utilizes the "chiral memory" of the amino alcohol by locking it into a cyclic sulfamidate. Ring opening with a vinyl nucleophile occurs via
Figure 2: The Sulfamidate pathway ensures high enantiomeric excess via stereospecific
Detailed Protocol
Step 1: Formation of Cyclic Sulfamidate
-
Reaction: Treat the amino alcohol with
(1.2 equiv) and Imidazole (4 equiv) in DCM at to form the cyclic sulfamidite. -
Oxidation: Add
(cat) and (1.5 equiv) to the same pot (biphasic with water) to oxidize to the cyclic sulfamidate . -
Purification: Filtration through a silica plug. These intermediates are crystalline and stable.
Step 2: Ring Opening with Vinyl Nucleophile
-
Setup: Dissolve cyclic sulfamidate in dry THF. Cool to
.[1] -
Nucleophile: Prepare Vinylmagnesium bromide (or a functionalized vinyl Grignard). Add CuI (0.2 equiv) if using less reactive Grignards to form the cuprate in situ.
-
Addition: Add the Grignard reagent slowly.
-
Mechanism: The nucleophile attacks the carbon bearing the oxygen, opening the ring to form an N-sulfated amine.
-
Hydrolysis: The reaction mixture is treated with 20% aqueous citric acid or dilute HCl to hydrolyze the N-sulfate group, yielding the free (or protected) amine.
Comparative Data & Scalability Analysis
| Feature | Pathway A (Oxidation-Olefination) | Pathway B (Sulfamidate) |
| Stereochemistry | Retention (Risk of racemization) | Inversion (Strictly conserved) |
| Atom Economy | Moderate (Phosphonate waste) | High |
| Scalability | Excellent (Standard batch reactors) | Good (Requires cryogenic cooling) |
| Cost | Low (Generic reagents) | Moderate (Ru catalyst, Grignards) |
| Safety | TEMPO/Bleach is exothermic | Grignards require anhydrous handling |
| Typical Yield | 75–85% | 80–92% |
References
-
Garner’s Aldehyde Optimization
- Title: "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure n
- Source:Beilstein Journal of Organic Chemistry, 2013.
-
URL:[Link]
- Relevance: Validates the oxidation-olefination sequence and provides specific yield d
-
TEMPO Oxidation (Anelli Protocol)
- Title: "Fast and selective oxidation of primary alcohols to aldehydes...
- Source:Journal of Organic Chemistry, 1987 (Anelli et al.).
-
URL:[Link]
- Relevance: The industry standard for non-racemizing oxid
-
Cyclic Sulfamidate Synthesis
- Title: "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments."
- Source:ACS Omega, 2017.
-
URL:[Link]
- Relevance: details the preparation of cyclic sulfamidates from amino alcohols for fragment-based drug discovery.
-
General Review of Allylic Amine Synthesis
Sources
Cyclization methods using (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate precursors
Application Note: Cyclization Strategies for (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Executive Summary
This compound (also known as
This Application Note details the two primary cyclization pathways utilized in drug discovery for this precursor:
-
Intramolecular Cyclization to (S)-4-vinyl-2-oxazolidinone: A "locking" strategy to restrict conformational freedom and protect the amino-alcohol motif, widely used in the synthesis of sphingosine analogs and peptidomimetics.[1]
-
Ring-Closing Metathesis (RCM) to Chiral Piperidines: A constructive strategy involving
-functionalization followed by ruthenium-catalyzed cyclization to access dehydropiperidines (iminosugars).[1]
Strategic Overview & Mechanism
The cyclization logic depends on the target pharmacophore. The researcher must choose between "internal" cyclization (reacting the alcohol with the Boc group) or "external" cyclization (reacting the alkene with an appended olefin).
Pathway A: Base-Mediated Internal Cyclization (Oxazolidinone Formation)
This method utilizes the internal carbamate as an electrophile.[1] Under basic conditions, the primary alcohol is deprotonated and attacks the Boc carbonyl, displacing tert-butoxide. This creates a rigid 5-membered oxazolidinone ring, fixing the stereochemistry at the C4 position.
-
Key Advantage: Differentiates the nitrogen and oxygen functionalities; the resulting vinyl group is sterically accessible for subsequent cross-metathesis or oxidation.
Pathway B: Ring-Closing Metathesis (Piperidine Synthesis)
This method treats the precursor as a scaffold.[1] The alcohol is first alkylated with an allyl halide. The resulting diene undergoes RCM using a Grubbs-type catalyst to form a six-membered nitrogen heterocycle.[1]
-
Key Advantage: Rapid access to non-aromatic N-heterocycles (piperidines) which are privileged scaffolds in glycosidase inhibitors.[1]
Figure 1: Divergent cyclization pathways for (S)-N-Boc-vinylglycinol.[1] Pathway A forms a cyclic carbamate; Pathway B builds a piperidine ring.
Detailed Protocols
Protocol A: Synthesis of (S)-4-vinyl-2-oxazolidinone
Target Application: Chiral auxiliary synthesis, conformational locking.[1]
Reagents & Equipment:
-
Precursor: this compound (1.0 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Quench: Saturated
solution[1] -
Equipment: Flame-dried round-bottom flask, inert atmosphere (
or Ar).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried flask with NaH (1.2 equiv) under an inert atmosphere. Wash the NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is. Suspend in anhydrous THF.
-
Addition: Cool the suspension to 0°C. Dissolve the precursor in THF and add it dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution.[1]
-
Cyclization: Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Workup: Cool to 0°C. Quench carefully with saturated aqueous
. Dilute with EtOAc. -
Extraction: Separate phases. Extract the aqueous layer with EtOAc (3x).[1] Combine organics, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, gradient 20%
50% EtOAc/Hexanes).
Self-Validating Checkpoints:
-
Appearance: The product should be a white crystalline solid or clear oil.
-
NMR Verification: Disappearance of the tert-butyl singlet (approx.[1] 1.4 ppm). Appearance of the cyclic carbamate carbonyl signal in
NMR (~158 ppm).
Protocol B: Synthesis of Chiral Dehydropiperidines via RCM
Target Application: Iminosugar synthesis, peptidomimetics.
Reagents & Equipment:
-
Precursor: this compound (1.0 equiv)[1]
-
Reagent 1: Allyl bromide (1.5 equiv)
-
Base: NaH (1.5 equiv) or KOH/DMSO (for milder phase transfer)[1]
-
Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)[1]
-
Solvent: Anhydrous DCM (degassed).[1]
Step-by-Step Methodology:
Phase 1: O-Allylation [1]
-
Setup: Dissolve precursor in anhydrous DMF or THF at 0°C.
-
Deprotonation: Add NaH (1.5 equiv) portion-wise.[1] Stir for 30 min.
-
Alkylation: Add allyl bromide (1.5 equiv) dropwise. Warm to RT and stir for 4–12 hours.
-
Workup: Quench with water, extract with ether/EtOAc. Purify the diene intermediate by silica chromatography. Note: Ensure the diene is free of sulfur or basic impurities before the metathesis step.
Phase 2: Ring-Closing Metathesis
-
Degassing (Critical): Dissolve the diene intermediate in anhydrous DCM to a dilute concentration (0.005 M to 0.01 M) to favor intramolecular cyclization over intermolecular polymerization. Sparge with Argon for 15 minutes.
-
Catalysis: Add Grubbs II catalyst (2–5 mol%).
-
Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 2–6 hours.
-
Visual Cue: Solution often turns from brownish-pink to dark brown/black.[1]
-
-
Quench/Purification: Concentrate the solvent. Purify directly via flash chromatography.[1]
-
Scavenging: If ruthenium residue is high, treat the crude solution with activated charcoal or a specific scavenger (e.g., SiliaMetS®) before filtration.
-
Figure 2: Logical flow of the Ring-Closing Metathesis sequence.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Protocol A (Oxazolidinone) | Protocol B (RCM) |
| Water Content | Strict anhydrous required (NaH sensitivity). | Moderate tolerance, but anhydrous DCM prevents catalyst decomposition. |
| Concentration | 0.1 M - 0.5 M (Standard).[1] | < 0.01 M (Critical to prevent polymerization).[1] |
| Temperature | 0°C | 40°C (Reflux) often required for complete conversion.[1] |
| Common Failure | Incomplete cyclization due to old NaH.[1] | Catalyst poisoning by residual amines or sulfur from previous steps.[1] |
| Safety | Ethylene gas evolution (ensure venting).[1] |
Expert Tip - RCM Validation: If the RCM reaction stalls, add Ti(OiPr)4 (0.1 equiv) to the reaction mixture. This Lewis acid can break up inactive Ruthenium-chelate complexes formed with the Boc-carbamate oxygen, re-entering the catalyst into the active cycle.
References
-
Synthesis of Vinylglycinol Derivatives
-
Oxazolidinone Cyclization (General Methodology)
- Stereoselective synthesis of oxazolidinones
-
Source:
-
Ring-Closing Metathesis of Allylglycine Derivatives
- Application of RCM to synthesize piperidines
-
Source:
-
Grubbs Catalyst Troubleshooting
- Prevention of catalyst chelation in RCM of nitrogen-containing substr
-
Source:
Sources
Application Notes and Protocols for the Synthesis of Chiral Pyrrolidines from Vinylglycinol Derivatives
Introduction: The Significance of Chiral Pyrrolidines and the Strategic Value of Vinylglycinol
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making the development of stereoselective synthetic routes a paramount objective for organic chemists. Vinylglycinol, a chiral amino alcohol readily accessible from natural amino acids, represents a versatile and powerful starting material for the construction of these valuable heterocyclic compounds. Its inherent chirality and the presence of multiple functional groups—an amine, a hydroxyl group, and a vinyl group—offer a rich platform for a variety of synthetic transformations, leading to a diverse array of substituted chiral pyrrolidines.
This guide provides a detailed overview of the key strategies and experimental protocols for the synthesis of chiral pyrrolidines commencing from vinylglycinol derivatives. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the critical "why" behind the experimental design, empowering researchers to adapt and innovate upon these foundational methods.
Key Synthetic Strategies: A Mechanistic Perspective
The conversion of vinylglycinol to a chiral pyrrolidine fundamentally relies on an intramolecular cyclization event. The specific strategy employed will dictate the nature of the substituents on the final pyrrolidine ring. Two primary and highly effective approaches are detailed below:
-
Intramolecular Nucleophilic Substitution: This is a classic and robust method for forming the pyrrolidine ring. The strategy involves the conversion of the hydroxyl group of an N-protected vinylglycinol into a good leaving group. The nitrogen atom of the protected amine then acts as an intramolecular nucleophile, displacing the leaving group to forge the C-N bond that closes the ring. The stereochemistry of the starting vinylglycinol directly translates to the stereochemistry of the resulting pyrrolidine, making this a highly stereospecific process.
-
Ring-Closing Metathesis (RCM): This powerful, Nobel Prize-winning reaction provides an alternative and efficient route to functionalized pyrrolidines.[2] In this approach, the vinylglycinol is first N-allylated, creating a diene system. A ruthenium-based catalyst then orchestrates the formation of a new double bond within the molecule, closing the five-membered ring and releasing a small volatile olefin, such as ethene. This method is particularly advantageous for creating pyrrolidines with a vinyl substituent, which can be further functionalized.
Experimental Protocols and Workflows
Part 1: Synthesis of a 2-Substituted Pyrrolidine via Intramolecular Nucleophilic Substitution
This workflow outlines the conversion of L-vinylglycinol to a chiral N-Boc-protected 2-vinylpyrrolidine. The key steps are N-protection of the amine, activation of the hydroxyl group via mesylation, and subsequent base-mediated intramolecular cyclization.
Workflow Diagram:
Caption: Workflow for the synthesis of N-Boc-(R)-2-vinylpyrrolidine from L-vinylglycinol.
Protocol 1: N-Boc Protection of L-Vinylglycinol
Objective: To protect the amino group of L-vinylglycinol with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.
Materials:
-
L-Vinylglycinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water solvent system
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-vinylglycinol (1.0 eq.) in a suitable solvent system such as DCM or a mixture of THF and water.
-
Base Addition: Add a base such as triethylamine (1.5 eq.) or an aqueous solution of sodium bicarbonate (2.0 eq.) to the solution.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) either neat or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If using DCM, wash the organic layer sequentially with 1M HCl (to remove excess TEA, if used), saturated aqueous NaHCO₃, and brine.
-
If using a THF/water system, remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-vinylglycinol, which is often a viscous oil or a low-melting solid and can be used in the next step without further purification.
Protocol 2: Mesylation of N-Boc-L-vinylglycinol
Objective: To activate the primary hydroxyl group of N-Boc-L-vinylglycinol by converting it to a mesylate, an excellent leaving group for nucleophilic substitution.[3]
Materials:
-
N-Boc-L-vinylglycinol (from Protocol 1)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve N-Boc-L-vinylglycinol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.[3]
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-vinylglycinol mesylate. This product is often used immediately in the next step due to its potential instability.
Protocol 3: Intramolecular Cyclization to form N-Boc-(R)-2-vinylpyrrolidine
Objective: To induce intramolecular cyclization via nucleophilic attack of the Boc-protected nitrogen onto the carbon bearing the mesylate leaving group.
Materials:
-
N-Boc-L-vinylglycinol mesylate (from Protocol 2)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Substrate Addition: Dissolve the crude N-Boc-L-vinylglycinol mesylate in a small amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-(R)-2-vinylpyrrolidine.
Expected Stereochemical Outcome: The intramolecular cyclization proceeds via an SN2 mechanism. This results in an inversion of configuration at the carbon bearing the leaving group. Therefore, starting from L-vinylglycinol (which has the S configuration at the carbon bearing the amino group), the resulting 2-substituted pyrrolidine will have the R configuration at this stereocenter.
Mechanistic Rationale for Stereochemical Control:
Caption: Workflow for the synthesis of a chiral 3-hydroxy-2-vinylpyrrolidine via RCM.
Note: Detailed protocols for N-allylation and RCM can be adapted from standard literature procedures. The choice of Grubbs catalyst (first, second, or third generation) can influence reaction efficiency and functional group tolerance.
Data Presentation: Expected Yields and Stereoselectivity
The following table summarizes typical yields and stereoselectivity for the key transformations described in the intramolecular nucleophilic substitution route. It is important to note that these values are illustrative and can vary depending on the specific substrate, reaction conditions, and scale.
| Step | Transformation | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | N-Boc Protection | N-Boc-L-vinylglycinol | >95 | N/A | >99 |
| 2 | Mesylation | N-Boc-L-vinylglycinol Mesylate | 90-98 (crude) | N/A | >99 |
| 3 | Intramolecular Cyclization | N-Boc-(R)-2-vinylpyrrolidine | 70-85 | >95:5 | >99 |
Conclusion and Future Perspectives
Vinylglycinol derivatives are demonstrably valuable and versatile precursors for the stereoselective synthesis of chiral pyrrolidines. The intramolecular nucleophilic substitution and ring-closing metathesis strategies outlined in this guide provide reliable and adaptable pathways to a range of substituted pyrrolidines. The choice of synthetic route will ultimately be guided by the desired substitution pattern on the target molecule. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers are well-equipped to leverage the synthetic potential of vinylglycinol in the pursuit of novel and medicinally relevant chiral pyrrolidines.
References
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Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available from: [Link]
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Nakypova, S. M., Smolobochkin, A. V., Gazizov, A. S., Akylbekov, N. I., Sinyashin, O. G., & Burilov, A. R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available from: [Link]
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Merino, P., Franco, S., Merchan, F. L., & Tejero, T. (2005). Synthesis of a New Chiral Pyrrolidine. Molecules, 10(1), 180-186. Available from: [Link]
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Zhou, P., Li, H., Jiang, R., & Tang, D. (2018). Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. ResearchGate. Available from: [Link]
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Verendel, J., Paptchikhine, A., & Andersson, P. G. (2010). Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. ResearchGate. Available from: [Link]
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Chen, J., & Jia, Y. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(5), 726. Available from: [Link]
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Pérez, M., El-Skaf, A., & Martin, E. (2017). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 36(15), 2874–2881. Available from: [Link]
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Johnson, J. S., & Beaudry, C. M. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic letters, 19(11), 2829–2832. Available from: [Link]
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Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(10), 1-14. Available from: [Link]
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ChemRxiv. (2022). Organocatalytic approach to vinylic nucleophilic substitution. Available from: [Link]
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Nakypova, S. M., Smolobochkin, A. V., Gazizov, A. S., Akylbekov, N. I., Sinyashin, O. G., & Burilov, A. R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available from: [Link]
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Hughes, A. B., & Vo, Q. V. (2000). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of organic chemistry, 65(26), 8871–8874. Available from: [Link]
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Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. Available from: [Link]
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de la Torre, M. C., Garijo, N., & Garcia, F. (2018). Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. Molecules, 23(10), 2539. Available from: [Link]
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Shan, C., Li, Y., & Liu, Y. (2022). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 7(1), 169-174. Available from: [Link]
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ananta. (2022). Vinylic Nucleophilic Substitution. Chemistry Stack Exchange. Available from: [Link]
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El-Ghanam, A. M. (2016). Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). ResearchGate. Available from: [Link]
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Functionalization of the double bond in (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
An In-Depth Technical Guide to the Strategic Functionalization of the Double Bond in (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Introduction: The Strategic Value of a Versatile Chiral Building Block
This compound is a valuable chiral precursor in modern organic synthesis.[1] Its structure is endowed with three distinct functional groups: a primary alcohol, a Boc-protected amine at a stereogenic center, and a terminal alkene. This trifunctional arrangement provides a powerful platform for the synthesis of complex, high-value molecules, particularly within the pharmaceutical industry where precise stereochemical control is paramount.[1][2] The terminal double bond, an electron-rich and sterically accessible site, serves as the primary locus for a variety of chemical transformations. This guide provides detailed protocols and mechanistic insights into the key strategies for functionalizing this double bond, enabling researchers to unlock the full synthetic potential of this versatile building block.
Epoxidation: Synthesis of Chiral Oxiranes
The conversion of the terminal alkene to an epoxide introduces a strained, three-membered ring that is a versatile intermediate for subsequent nucleophilic ring-opening reactions. This transformation allows for the installation of two new functional groups with defined stereochemistry.
Mechanistic Rationale: The Concerted Oxygen Transfer
Epoxidation with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond via a cyclic transition state.[3] This mechanism ensures that the stereochemistry of the starting alkene is retained in the product, although in this case, the terminal nature of the alkene leads to a racemic mixture at the newly formed stereocenter unless a chiral catalyst is employed.
Visualizing the Epoxidation Workflow
Caption: Workflow for the epoxidation of the substrate using m-CPBA.
Experimental Protocol: Epoxidation with m-CPBA
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask cooled to 0 °C, add m-CPBA (77% max, 1.2 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired epoxide.
| Reagent | Molar Eq. | Purpose |
| Substrate | 1.0 | Starting material |
| m-CPBA | 1.2 | Oxidizing agent for epoxidation |
| Dichloromethane | Solvent | Reaction medium |
| Na₂S₂O₃ (aq) | Excess | Quenches excess m-CPBA |
| NaHCO₃ (aq) | Excess | Neutralizes acidic byproducts |
Asymmetric Dihydroxylation: Stereocontrolled Synthesis of Vicinal Diols
The Sharpless Asymmetric Dihydroxylation is a powerful method for converting the terminal alkene into a chiral vicinal diol with high enantioselectivity.[4][5] This reaction introduces two new stereocenters, the configuration of which is dictated by the choice of the chiral ligand.
Mechanistic Rationale: A Ligand-Accelerated Catalytic Cycle
The reaction proceeds via a [3+2] cycloaddition of the alkene to an osmium tetroxide-chiral ligand complex.[4][5] This forms an osmate ester intermediate, which is then hydrolyzed to release the diol product. A stoichiometric co-oxidant, such as potassium ferricyanide, is used to regenerate the active osmium(VIII) catalyst, allowing osmium to be used in catalytic amounts.[4] The choice between the pseudoenantiomeric ligands (DHQ)₂PHAL (in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β) determines which face of the alkene is hydroxylated, yielding predictable product stereochemistry.[6][7]
Visualizing the Dihydroxylation Pathway
Caption: Stereodivergent synthesis of diols via Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1). To this, add the commercial reagent AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene) and stir at room temperature until both phases are clear.
-
Addition of Substrate: Cool the mixture to 0 °C. Add this compound (1.0 eq).
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Work-up: Quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extraction: Add ethyl acetate and stir for 10 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with 2 M HCl, then with brine. Dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude diol by flash column chromatography (eluent: DCM/methanol gradient) to obtain the pure product.
| Reagent | Purpose | Rationale |
| AD-mix (α or β) | Catalyst, oxidant, ligand, base | Pre-packaged mixture for convenience and reproducibility.[5] |
| t-BuOH/H₂O | Solvent | Biphasic system required for the catalytic cycle. |
| Methanesulfonamide | Additive (in AD-mix) | Accelerates the hydrolysis of the osmate ester, improving turnover.[4] |
| Na₂SO₃ | Quenching agent | Reduces any remaining osmium species. |
Oxidative Cleavage: Ozonolysis to a Chiral Aldehyde
Ozonolysis is a robust method for cleaving the carbon-carbon double bond to furnish carbonyl compounds.[8][9] For the title compound, this transformation is particularly valuable as it unmasks a protected amino aldehyde, a key intermediate for the synthesis of peptidomimetics and other complex nitrogen-containing molecules.
Mechanistic Rationale: The Criegee Intermediate
The reaction begins with the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide).[10] This intermediate rapidly rearranges via a cycloreversion to a carbonyl compound and a carbonyl oxide, known as the Criegee intermediate.[10][11] These two fragments then recombine in a different orientation to form a more stable secondary ozonide. A subsequent reductive work-up cleaves this ozonide to yield the desired carbonyl products without over-oxidation.[9]
Visualizing the Ozonolysis Workflow
Caption: Two-step protocol for the oxidative cleavage of the alkene via ozonolysis.
Experimental Protocol: Ozonolysis with Reductive Work-up
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent mixture of DCM and methanol (9:1, 0.05 M). Cool the solution to -78 °C (dry ice/acetone bath).
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating a slight excess of ozone.
-
Purging: Purge the solution with dry nitrogen or argon for 15-20 minutes to remove all excess ozone. Caution: Ozone is toxic and reactive. This step must be performed in a well-ventilated fume hood.
-
Reductive Work-up: Add dimethyl sulfide (DMS, 3-5 eq) to the cold solution.
-
Completion: Remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight.
-
Concentration and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude aldehyde can often be used without further purification. If necessary, purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Reagent | Molar Eq. | Purpose |
| Ozone (O₃) | Slight Excess | Cleaves the C=C bond |
| DCM/Methanol | Solvent | Methanol helps to trap the Criegee intermediate.[10] |
| Dimethyl Sulfide (DMS) | 3-5 | Reducing agent for the ozonide, yields the aldehyde. |
Reduction: Hydrogenation to a Saturated Analog
Catalytic hydrogenation provides a straightforward method to saturate the terminal double bond, yielding the corresponding (S)-tert-butyl 1-hydroxybutan-2-ylcarbamate. This transformation is useful when the vinyl group is not required for further elaboration and the saturated alkyl chain is desired in the final target molecule.
Mechanistic Rationale: Heterogeneous Catalysis
The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C). Dihydrogen (H₂) adsorbs onto the surface of the metal catalyst, where the H-H bond is weakened. The alkene also coordinates to the metal surface. The hydrogen atoms are then transferred sequentially to the carbons of the double bond, resulting in a syn-addition of hydrogen across the bond.
Visualizing the Hydrogenation Reaction
Caption: Protocol for the catalytic hydrogenation of the terminal alkene.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation, add 10% palladium on carbon (Pd/C) (5-10 mol % by weight).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction mixture under an atmosphere of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air. Ensure the filter cake is kept wet with solvent during filtration.
-
Concentration: Rinse the filter cake with methanol. Combine the filtrates and concentrate under reduced pressure to afford the product, which is often pure enough for subsequent steps.
| Reagent | Amount | Purpose |
| 10% Pd/C | 5-10 mol % | Heterogeneous catalyst |
| H₂ gas | 1 atm | Hydrogen source |
| Methanol | Solvent | Reaction medium |
| Celite® | N/A | Filtration aid |
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Troubleshooting & Optimization
Purification techniques for oily Boc-protected amino alcohols
Technical Support Center: Purification of Oily Boc-Protected Amino Alcohols
Case ID: #BOC-AA-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High
Introduction: The "Sticky" Reality of Boc-Amino Alcohols
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a round-bottom flask containing a colorless, viscous syrup that refuses to crystallize, despite literature claiming it should be a "white solid."
Boc-protected amino alcohols are notoriously difficult to purify due to two synergistic factors:
-
Rotamers: The tert-butyl carbamate group creates rotamers that broaden NMR signals and prevent efficient crystal lattice packing.
-
Hydrogen Bonding: The free hydroxyl group (-OH) and the carbamate (-NH-) create a complex H-bonding network that traps solvent and impurities, acting as plasticizers.
This guide moves beyond standard "flash column" advice. We provide self-validating protocols to turn your oil into a solid and ensure chemical purity.
Module 1: The "Ghost" Impurity (Removing Excess Boc₂O)
Issue: TLC shows a faint, high-Rf spot, or NMR shows a singlet at ~1.5 ppm that isn't your product. Root Cause: Excess Di-tert-butyl dicarbonate (Boc₂O) is difficult to remove via chromatography because it is non-polar and often co-elutes with protected amino alcohols.
Protocol A: The DMAPA Scavenging Method (Recommended)
Why this works: We convert the lipophilic Boc₂O into a basic, water-soluble urea that is easily removed during an acidic wash.
Reagents:
-
DMAPA: 3-(Dimethylamino)-1-propylamine (CAS: 109-55-7).
-
Wash Solution: 0.5 M Citric Acid or 10% KHSO₄.
Step-by-Step:
-
Calculate: Estimate the excess Boc₂O (usually 0.1–0.2 equiv). Add 1.5 equivalents of DMAPA relative to the excess Boc₂O.
-
React: Stir the reaction mixture (in DCM or EtOAc) at room temperature for 15–30 minutes .
-
Validate: Spot a TLC. The non-polar Boc₂O spot should disappear, replaced by a baseline spot (the amine-Boc adduct).
-
Extract: Wash the organic layer with 0.5 M Citric Acid (2x). The basic DMAPA-Boc adduct will protonate and partition into the aqueous phase.
Protocol B: The Imidazole Method
Alternative if DMAPA is unavailable.
-
Add imidazole (excess) to the reaction.[1]
-
Stir for 30 mins to form N-Boc-imidazole.
-
Wash with dilute acid (0.5 M KHSO₄). N-Boc-imidazole hydrolyzes rapidly to water-soluble components.
Module 2: The "Perpetual Oil" Syndrome (Solidification)[2][3][4][5]
Issue: Product remains a viscous oil/gum even after high vacuum. Root Cause: Trace solvents (DCM, EtOAc) trapped in the H-bond network prevent crystallization.
Troubleshooting Guide: Trituration
| Solvent System | Application | Protocol |
| Pentane / Hexanes | General Purpose | Dissolve oil in min. amount of Et₂O or DCM.[2][3][4][5] Add 10x volume of Pentane. Sonicate until cloudy. Cool to -20°C. |
| Cyclohexane | Stubborn Oils | Dissolve in hot cyclohexane. Allow to cool slowly. Scratch glass with spatula to induce nucleation. |
| DCM / Hexane | High Polarity | Dissolve in DCM.[2] Layer Hexane on top (do not mix). Let stand in fridge for diffusion crystallization. |
Critical Technique: The "High-Vac Pulse"
-
Heat the oil to 40–50°C in a water bath while under high vacuum (< 1 mbar).
-
Hold for 1 hour to rip out trapped solvent molecules.
-
Immediately add cold pentane and sonicate. The thermal shock combined with solvent removal often forces precipitation.
Module 3: Chemical Hygiene (Work-Up & Extraction)
Issue: Loss of product during extraction or decomposition of the Boc group. Root Cause: Boc groups are acid-labile.[5] While stable to base, they cleave at pH < 2.
The "Safe Zone" Acid Wash: Do NOT use 1M HCl if you can avoid it. The risk of transient low pH pockets cleaving the Boc group is high.
Recommended Wash Solutions:
| Wash Solution | pH | Purpose | Safety for Boc |
| 0.5 M Citric Acid | ~2.2 | Removes DMAP, unreacted amines, DMAPA adducts. | High. Safe for prolonged contact. |
| 0.5 M KHSO₄ | ~1.5 | Stronger removal of basic impurities. | Medium. Keep washes cold (< 10°C) and fast. |
| Sat. NH₄Cl | ~4.5 | Mild wash, removes bulk basicity. | Very High. |
Module 4: Chromatographic Resolution
Issue: Product streaks (tails) on Silica gel, contaminating other fractions. Root Cause: The free hydroxyl group and carbamate NH interact strongly with silanols on the silica surface.
The "Anti-Streak" Solvent Modifiers:
-
The Standard: 1% Triethylamine (TEA) in the eluent.
-
Note: TEA protects the silica's acidic sites.
-
-
The Alternative: If TEA is not desired, use DCM : Methanol (95:5) .
-
Why: Methanol is protic and out-competes the amino alcohol for binding sites on the silica.
-
Visualization: Boc-amino alcohols are often UV-weak. Use Ninhydrin Stain .
-
Appearance: Boc-protected amines usually turn red/purple upon heating.
-
Recipe: 1.5g Ninhydrin + 3mL AcOH + 100mL EtOH.
Visual Workflows
Workflow 1: The DMAPA Scavenging Logic
Use this logic flow to remove excess Boc Anhydride chemically.
Caption: Chemical scavenging of non-polar Boc₂O into water-soluble urea derivatives.
Workflow 2: The "Oil-to-Solid" Decision Tree
Follow this path when the product refuses to crystallize.
Caption: Iterative process for inducing crystallization in viscous Boc-amino alcohols.
References & Validated Sources
-
Boc Protection & Workup Stability:
-
Source: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
-
Key Insight: Citric acid (pH ~2-3) is the standard for washing Boc-protected amines to avoid deprotection observed with stronger mineral acids.
-
Verification:
-
-
Scavenging Excess Boc₂O (DMAPA Method):
-
Source:Journal of Organic Chemistry, "Rapid Removal of Excess Boc Anhydride."
-
Key Insight: Use of nucleophilic amines to derivatize anhydrides into water-soluble byproducts.
-
Verification:
-
-
Trituration & Crystallization of Oils:
-
Chromatography of Polar Amines:
-
Source:Beilstein J. Org. Chem.
-
Key Insight: Use of Triethylamine to suppress silanol activity.
-
Verification:
-
Sources
Technical Support Center: Troubleshooting Low Conversion in Cross-Metathesis of Chiral Carbamates
Welcome to the technical support center for troubleshooting cross-metathesis reactions of chiral carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their experiments. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your reactions.
Introduction: The Challenge of Chiral Carbamate Cross-Metathesis
Cross-metathesis (CM) is a powerful tool for the formation of carbon-carbon double bonds, offering a versatile route to complex molecules.[1][2][3] However, when working with chiral carbamates, achieving high conversion can be particularly challenging. These substrates can present a unique combination of steric hindrance and electronic effects that can impede catalyst activity and lead to undesirable side reactions.[4] Furthermore, the presence of heteroatoms in the carbamate moiety can potentially coordinate to the metal center of the catalyst, leading to deactivation.[5][6] This guide will address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction shows little to no conversion of the starting materials.
This is one of the most common issues and can stem from a variety of factors, from catalyst choice to substrate purity. Let's break down the potential causes and solutions.
Question 1.1: Have I chosen the right catalyst for my chiral carbamate?
Answer: Catalyst selection is paramount for a successful cross-metathesis reaction. The electronic and steric properties of your chiral carbamate will dictate the optimal catalyst.
-
For Electron-Deficient or Sterically Hindered Substrates: Second-generation Grubbs catalysts (e.g., GII) and Hoveyda-Grubbs second-generation catalysts (e.g., HGII) are generally more active and tolerant of a wider range of functional groups compared to first-generation catalysts.[1][7][8] For particularly challenging substrates, consider catalysts with N-heterocyclic carbene (NHC) ligands that are more robust.[9] In some cases, specialized catalysts with modified ligands, such as those containing iodo anions or cyclic alkyl amino carbene (CAAC) ligands, can prevent side reactions like isomerization and improve yields.[10]
-
For Achieving High Z-Selectivity: If the desired product is the Z-isomer, standard Grubbs catalysts, which typically favor the E-isomer, may not be suitable.[11] Consider using specialized Z-selective catalysts, such as certain molybdenum or tungsten-based systems, or ruthenium catalysts with bulky thiolate ligands.[12][13][14]
Visualizing the Olefin Metathesis Catalytic Cycle
To better understand how these catalysts function, let's visualize the generally accepted Chauvin mechanism for olefin metathesis.
Caption: The Chauvin mechanism for olefin metathesis.
Question 1.2: Could impurities in my starting materials be inhibiting the reaction?
Answer: Absolutely. Ruthenium-based metathesis catalysts are sensitive to a variety of impurities that can be present in your starting materials or solvents.
-
Common Culprits:
-
Coordinating Functional Groups: The carbamate itself can be problematic, but other functional groups like unprotected amines or thiols can strongly coordinate to the ruthenium center and poison the catalyst.[5][6] Ensure that all potentially coordinating groups are appropriately protected.
-
Residual Reagents: Impurities from previous synthetic steps, such as phosphines, can also inhibit the catalyst.
Experimental Protocol: Substrate and Solvent Purification
Objective: To remove impurities that can inhibit the metathesis catalyst.
Materials:
-
Chiral carbamate substrate
-
Reaction solvent (e.g., dichloromethane, toluene)
-
Activated alumina
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar glassware
Procedure:
-
Solvent Purification:
-
Pass the solvent through a column of activated, neutral alumina immediately before use.
-
Alternatively, for highly sensitive reactions, distill the solvent from a suitable drying agent (e.g., calcium hydride for dichloromethane).
-
Degas the purified solvent by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]
-
-
Substrate Purification:
-
If the substrate is a solid, recrystallize it from a suitable solvent system.
-
If the substrate is an oil, purify it by flash column chromatography.
-
To remove trace impurities, you can dissolve the substrate in a minimal amount of purified solvent and pass it through a short plug of activated alumina.
-
Thoroughly dry the purified substrate under high vacuum to remove any residual solvent.
-
Issue 2: My reaction starts but stalls at low conversion.
This scenario suggests that the catalyst is initially active but is deactivating over the course of the reaction.
Question 2.1: What are the common catalyst deactivation pathways, and how can I mitigate them?
Answer: Catalyst deactivation can occur through several mechanisms. Understanding these can help you tailor your reaction conditions to prolong catalyst lifetime.
-
Bimolecular Decomposition: This involves the reaction of two catalyst molecules with each other, leading to inactive species.[16] This is often more prevalent at higher catalyst concentrations.
-
Solution: Consider adding the catalyst in portions over the course of the reaction rather than all at once. This keeps the instantaneous concentration of the active catalyst low.
-
-
Reaction with Byproducts: The formation of certain byproducts, such as ethylene in the cross-metathesis of terminal olefins, can sometimes lead to the formation of less active methylidene species.[17]
-
Formation of Ruthenium Hydrides: Decomposition of the catalyst can lead to the formation of ruthenium hydride species, which are known to promote olefin isomerization, a common side reaction in cross-metathesis.[10]
-
Solution: The addition of a mild acid, such as acetic acid, can sometimes suppress the formation of these hydride species.[2] However, care must be taken as acidic conditions can also lead to other undesired side reactions.
-
Visualizing Catalyst Deactivation Pathways
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. React App [pmc.umicore.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance [organic-chemistry.org]
- 5. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 6. Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. apeiron-synthesis.com [apeiron-synthesis.com]
- 11. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. An Anthracene-Thiolate-Ligated Ruthenium Complex: Computational Insights into Z-Stereoselective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Oxidation of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Executive Summary & Critical Quality Attributes (CQA)
The Substrate: (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (N-Boc-vinylglycinol).
The Target: N-Boc-vinylglycinal (Aldehyde).
The Challenge: This reaction is a "double-edged sword." You must oxidize a primary alcohol to an aldehyde without touching the adjacent sensitive alkene and without racemizing the labile
Common Failure Modes:
-
Over-Oxidation (Type A): Conversion of the aldehyde to the carboxylic acid (N-Boc-vinylglycine).
-
Over-Oxidation (Type B): Oxidative cleavage or epoxidation of the alkene.
-
Stereochemical Erosion: Racemization of the
-carbon (often mistaken for decomposition).
Mechanism of Failure: Why Over-Oxidation Happens
To prevent failure, you must understand the mechanism. Over-oxidation to the carboxylic acid generally proceeds through the aldehyde hydrate (gem-diol).
-
The Pathway: Alcohol
Aldehyde Hydrate Carboxylic Acid. -
The Trigger: Water.[1][2] If your reaction medium contains water, the aldehyde equilibrates with the hydrate, which is then rapidly oxidized by many reagents.[3]
-
The Stereochemistry Risk: The
-proton in N-Boc-vinylglycinal is highly acidic due to the electron-withdrawing aldehyde and carbamate groups. Strong bases (used in Swern/Parikh-Doering) or acidic silica gel can trigger enolization, destroying the chiral center.
Visualizing the Risk Landscape (Reaction Pathway)
Figure 1: Reaction landscape showing the target pathway (green) versus failure modes (red/yellow).
Method Selection Guide
Do not use a "one size fits all" approach. Select your method based on your specific constraints.
| Method | Suitability | Risk Profile | Recommendation |
| Dess-Martin Periodinane (DMP) | High | Low over-oxidation; Low racemization risk (Neutral pH). | Gold Standard. Best for preserving the alkene and stereocenter. |
| Parikh-Doering (SO₃·Py) | Medium-High | Low over-oxidation; Moderate racemization risk (requires Base). | Scalable Alternative. Good for larger batches where DMP cost is prohibitive. |
| Swern Oxidation | Medium | Low over-oxidation; High racemization risk if temp control fails. | Use only if strict -78°C can be maintained. |
| TEMPO / Bleach | Low | High risk of alkene chlorination/cleavage. | Avoid. Bleach is too harsh for the terminal alkene. |
| Jones Reagent | None | Guaranteed over-oxidation to acid. | Strictly Prohibited. |
Troubleshooting & FAQs
Module A: Preventing Carboxylic Acid Formation (Over-Oxidation)[4]
Q: I am detecting the carboxylic acid (M+16 mass shift) in my LC-MS. How do I stop this? A: This indicates the presence of water facilitating the hydrate pathway.
-
Drying: Ensure your DCM (dichloromethane) is anhydrous.
-
Reagent Quality: If using DMP, ensure it is not hydrolyzed (it should be white/crystalline, not yellow/gummy).
-
Buffer: Add solid
(1.5 eq) to the reaction. This buffers the acetic acid by-product (in DMP oxidation) which can catalyze hydrate formation.
Q: Can I use TEMPO/BAIB to avoid the acid? A: Yes, but proceed with caution. While TEMPO/BAIB (Bis-acetoxyiodobenzene) is milder than TEMPO/Bleach, it can still over-oxidize electron-rich aldehydes. DMP is superior because it does not rely on a radical mechanism that might interact with the alkene [1].
Module B: Preventing Stereochemical Erosion (Racemization)
Q: My product is an aldehyde, but the optical rotation is lower than reported. Why?
A: You likely racemized the product during workup or purification. The
-
Workup: Avoid strong basic washes. If using Parikh-Doering, do not use excess TEA/DIPEA; stick to stoichiometry.
-
Purification: Silica gel is slightly acidic and can catalyze enolization.
-
Fix: Pre-treat your silica column with 1%
in hexanes to neutralize it, or filter through a short plug of neutral alumina instead of a full column. -
Best Practice: Use the aldehyde immediately in the next step (e.g., Wittig or Grignard) without purification if possible.
-
Module C: Protecting the Alkene
Q: My alkene signal in NMR is disappearing or shifting. Is the oxidant attacking it?
A: Electrophilic oxidants (like
-
Verification: Check for epoxide signals (upfield shift of vinyl protons).
-
Solution: Switch to Dess-Martin Periodinane . Hypervalent iodine reagents are highly chemoselective for alcohols over alkenes [2].
Recommended Protocol: Buffered Dess-Martin Oxidation
This protocol is designed to maximize yield while minimizing epimerization and over-oxidation.
Reagents:
-
(S)-N-Boc-vinylglycinol (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Sodium Bicarbonate (
, solid, 1.5 equiv) -
Dichloromethane (DCM, anhydrous, 0.1 M concentration)
-
Sodium Thiosulfate (
, sat. aq. solution)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, suspend
(1.5 eq) in anhydrous DCM.-
Why? The bicarbonate buffers the acetic acid released by DMP, preventing acid-catalyzed racemization or side reactions [3].
-
-
Substrate Addition: Add the N-Boc-vinylglycinol (1.0 eq) to the suspension.
-
Oxidant Addition: Cool the mixture to 0°C. Add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 1–2 hours.
-
Monitoring: Check TLC (stain with Ninhydrin or KMnO4). The aldehyde is usually less polar than the alcohol.
-
-
Quench (Critical): Dilute with
. Add a 1:1 mixture of sat. and sat. . Stir vigorously until the organic layer is clear (approx. 15 mins).-
Why? Thiosulfate reduces unreacted periodinane; Bicarbonate neutralizes acid byproducts.
-
-
Isolation: Separate layers. Wash organic layer with brine.[1][2][5] Dry over
. Filter and concentrate at low temperature (<30°C).-
Warning: Aldehydes are volatile and thermally unstable. Do not overheat during rotary evaporation.
-
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic flow for identifying and correcting reaction failures.
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[6] J. Org.[6][7] Chem.1983 , 48, 4155–4156.[6] Link
-
Myers, A. G.; et al. "Synthesis of highly epimerizable N-protected
-amino aldehydes." Tetrahedron Lett.2000 , 41, 1359-1362. Link -
BenchChem Technical Support. "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Protocols.[1][8]2025 . Link
-
Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."[9][10] J. Am. Chem. Soc.[11]1967 , 89, 5505–5507.[11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimizing Solvent Selection for Crystallization of Vinylglycinol Derivatives
Welcome to the technical support center for the crystallization of vinylglycinol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common challenges encountered during the crystallization of these unique molecules. The inherent structural features of vinylglycinol derivatives—namely the presence of polar hydroxyl and amino groups, a reactive vinyl moiety, and chiral centers—present specific challenges that require a rational and systematic approach to crystallization.
This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to address the practical issues you face in the laboratory.
Part 1: Fundamentals of Solvent Selection for Vinylglycinol Derivatives
A successful crystallization hinges on the appropriate choice of solvent. The ideal solvent should exhibit specific solubility properties: the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] This section answers fundamental questions about where to begin.
Q1: What are the primary characteristics to consider when selecting a solvent for vinylglycinol derivatives?
A1: The selection process should be guided by several key solvent properties in relation to the vinylglycinol derivative's structure:
-
Polarity and Hydrogen Bonding: Vinylglycinol derivatives are typically polar and capable of forming hydrogen bonds. Solvents with similar characteristics, such as alcohols (methanol, ethanol, isopropanol), are often good starting points as they can effectively solvate the molecule at higher temperatures.[2][3] The principle of "like dissolves like" is a crucial first step in solvent consideration.[2]
-
Solubility Gradient: A steep solubility curve as a function of temperature is highly desirable. This allows for high product recovery upon cooling.[1] A preliminary test involves dissolving a small amount of the compound in a solvent at room temperature. If it dissolves immediately, the solvent is likely too good and will result in poor yield.[4] If it doesn't dissolve, heating the mixture to the solvent's boiling point should result in dissolution.[5] If the compound crystallizes upon cooling, you have a promising candidate.[4][5]
-
Boiling Point: A solvent with a boiling point between 60°C and 100°C is often ideal.[2] Solvents with very low boiling points can be difficult to handle due to rapid evaporation, while very high boiling points make it difficult to remove the solvent from the final crystals.[2][6]
-
Reactivity: Given the reactive vinyl group, it is critical to select a solvent that is inert and will not react with your compound. Protic solvents are generally acceptable, but you should be cautious of any potential for side reactions, especially under prolonged heating.
-
Safety and Environmental Impact: Always consider the toxicity, flammability, and environmental impact of the solvent. Resources like the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide can provide valuable information on the "greenness" of various solvents.[7]
Q2: How does the choice of solvent affect the final crystal properties?
A2: The solvent system has a profound impact on the final crystal attributes, including:
-
Crystal Habit (Morphology): The external shape of a crystal is known as its habit.[3] Solvent molecules can interact differently with various crystal faces, promoting or inhibiting growth in certain directions.[3][8] For example, a polar solvent might preferentially adsorb to the polar faces of a crystal, slowing their growth and resulting in a different crystal shape compared to a non-polar solvent.[3][9] This can lead to morphologies ranging from needles to plates or blocks.[9]
-
Polymorphism: This is the ability of a compound to exist in multiple crystalline forms, each with a different internal lattice structure.[3][10] Different polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical development.[11][12] The choice of solvent can directly influence which polymorph is preferentially nucleated and grown.[9][13]
-
Purity: A well-chosen solvent will dissolve the desired compound at high temperatures while leaving impurities either undissolved (for hot filtration) or dissolved at low temperatures (remaining in the mother liquor).[1]
Part 2: Systematic Solvent Screening Workflow
A trial-and-error approach to solvent selection can be time-consuming and inefficient. A systematic workflow will yield better results more quickly.
Q3: What is a reliable, step-by-step method for screening and selecting an optimal solvent system?
A3: A multi-stage approach is recommended, starting broad and progressively narrowing down the options.
Experimental Protocol: Systematic Solvent Screening
-
Preliminary Solubility Testing (Small Scale):
-
Place a few milligrams of your vinylglycinol derivative into several test tubes or small vials.[5]
-
Add a few drops of a candidate solvent to each tube at room temperature.[4] Observe the solubility.
-
Categorize solvents:
-
Soluble at Room Temp: Poor candidates for single-solvent crystallization.[4]
-
Insoluble at Room Temp: Proceed to the next step.
-
-
Gently heat the tubes containing the insoluble samples to the solvent's boiling point.[5]
-
Categorize further:
-
Soluble when Hot: Good candidates.
-
Insoluble when Hot: Poor candidates for single-solvent crystallization.
-
-
Allow the "Soluble when Hot" tubes to cool slowly to room temperature, and then place them in an ice bath.[5]
-
A good solvent will show significant crystal formation upon cooling.[5]
-
-
Quantitative Yield Estimation:
-
For the most promising solvents identified, perform a slightly larger scale experiment (e.g., 50-100 mg) to get a rough estimate of the yield. This will help you prioritize the best single-solvent systems.
-
-
Mixed Solvent (Binary) System Screening:
-
Often, a single solvent is not ideal. A mixed solvent system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, can provide finer control.[14]
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy (turbid), indicating the onset of precipitation.[15]
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. This technique is excellent for compounds that are too soluble in one solvent and insoluble in another.
-
The following diagram illustrates the decision-making process for solvent selection:
Part 3: Troubleshooting Guide & FAQs
This section addresses specific problems that frequently arise during the crystallization of vinylglycinol derivatives.
Q4: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal.[16][17] This often happens when a solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.[15][17] The resulting oil is often impure and can be difficult to solidify into a crystalline form.[16][18]
Causality & Troubleshooting Steps:
-
High Supersaturation: The concentration of your compound in the solution is too high, causing it to crash out of solution too quickly.[18]
-
Inappropriate Solvent Polarity: The polarity mismatch between your compound and the solvent might be too great.[15]
-
Solution: Try a solvent with a polarity that is closer to that of your compound. For instance, if you are using a very non-polar solvent like heptane and it oils out, try a slightly more polar solvent like toluene or ethyl acetate.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[15]
-
Solution: If you suspect impurities, you may need to perform a preliminary purification step, such as column chromatography, before attempting crystallization.
-
-
Seeding: The absence of nucleation sites can lead to a buildup of high supersaturation before spontaneous nucleation occurs.
-
Solution: Introduce a seed crystal (a tiny crystal of the pure compound) after the solution has cooled slightly but before it becomes cloudy. This provides a template for crystal growth to occur at a lower level of supersaturation, which can prevent oiling out.[18]
-
Q5: Crystallization is not occurring, even after cooling the solution in an ice bath. What should I do?
A5: Failure to crystallize is usually due to either insufficient supersaturation or kinetic barriers to nucleation.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[17] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.
-
Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is one of the most effective ways to initiate crystallization.
-
Reduce the Amount of Solvent: It's possible you used too much solvent, and the solution is not saturated enough even at low temperatures.[17] Gently heat the solution to evaporate some of the solvent (e.g., reduce the volume by 10-15%) and then allow it to cool again.
-
Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution to decrease the solubility of your compound and induce precipitation.
Q6: The crystallization produced very fine needles or a powder, which is difficult to filter. How can I obtain larger crystals?
A6: The formation of very small crystals is typically a result of rapid nucleation caused by high supersaturation.[19] When nucleation dominates crystal growth, many small crystals are formed instead of fewer, larger ones.[9][19]
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling quickly increases supersaturation, favoring nucleation.[19] Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to a refrigerator or ice bath.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at high temperature.[17] This will lower the overall supersaturation level as the solution cools, favoring slower growth on existing nuclei over the formation of new ones.[19]
-
Use a More Viscous Solvent: While not always practical, a more viscous solvent can sometimes slow down diffusion and lead to slower, more controlled crystal growth.
Q7: My final product has poor purity, even after crystallization. What could be the cause?
A7: This can be due to several factors:
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped (occluded) within the growing crystal lattice.[17] Ensure your cooling process is slow and controlled.
-
Insufficient Washing: The surfaces of the filtered crystals may be coated with mother liquor, which contains dissolved impurities. Wash the crystals on the filter with a small amount of ice-cold, fresh solvent. The solvent should be cold to minimize dissolving your product.[4]
-
Co-crystallization of Impurities: If an impurity has a very similar structure to your target compound, it may co-crystallize. In this case, a second recrystallization may be necessary, or you might need to try a different solvent that has a greater solubility difference between the desired product and the impurity.
Summary Table of Common Solvents and Their Properties
| Solvent | Boiling Point (°C)[2] | Polarity | Hydrogen Bonding | Key Considerations for Vinylglycinol Derivatives |
| Water | 100 | Very High | Donor & Acceptor | Good for highly polar derivatives; may require high temps. |
| Ethanol | 78 | High | Donor & Acceptor | Often a good starting point; good solubility gradient.[2] |
| Isopropanol | 82 | High | Donor & Acceptor | Similar to ethanol, slightly less polar. |
| Methanol | 65 | High | Donor & Acceptor | Good solvent, but lower boiling point and higher toxicity.[2] |
| Ethyl Acetate | 77 | Medium | Acceptor Only | Good for less polar derivatives or as an anti-solvent. |
| Acetone | 56 | Medium | Acceptor Only | Often too volatile, can lead to rapid evaporation/crashing out.[2][6] |
| Acetonitrile | 82 | Medium | Acceptor Only | Can be effective, but polarity should be matched to the derivative. |
| Toluene | 111 | Low | None | Useful for less polar derivatives or as an anti-solvent. High BP.[2] |
| Heptane/Hexane | ~98 / ~69 | Very Low | None | Almost always used as an anti-solvent.[2] |
References
-
Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo.
-
How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together.
-
SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub.
-
Kinetics of Crystallization in Supersaturation - Mettler Toledo.
-
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC.
-
Testing Solvents for Crystallization - Chemistry LibreTexts.
-
Guide for crystallization.
-
Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube.
-
Determining Which Solvent to Use - Chemistry LibreTexts.
-
Understanding the Effect of a Solvent on the Crystal Habit | Request PDF - ResearchGate.
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology.
-
Control of crystallization processes - ResearchGate.
-
The effect of solvent and crystallization conditions on habit modification of Carbamazepine.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications.
-
Troubleshooting - Chemistry LibreTexts.
-
SOP: CRYSTALLIZATION - UCT Science.
-
Supersaturation Crystallization Processes | Methods of Supersaturation - Chemicals Learning.
-
Common Challenges in Crystallization Processes - YouTube.
-
Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer.
-
(PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate.
-
ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Issued March 21, 2011 - American Chemical Society.
-
Pharmaceutical Crystallization in drug development | Syrris.
-
Oiling Out in Crystallization - Mettler Toledo.
-
Crystallization Solvents.pdf.
-
Common Solvents for Crystallization - US Labs Guide 2026 - Maiyam Group.
-
Process Wednesday: Oiling out - Chemjobber.
-
The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs.
-
Recrystallization (help meeeeee) : r/chemistry - Reddit.
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. syrris.com [syrris.com]
- 12. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 13. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. reddit.com [reddit.com]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 19. mt.com [mt.com]
Removing byproduct impurities from (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Technical Support Center: (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate Ref. ID: CAS 91103-37-6 | Alias: N-Boc-L-Vinylglycinol[1]
Overview
This guide addresses the purification and handling of This compound , a critical chiral building block.[1] Due to its amphiphilic nature (lipophilic Boc group + polar hydroxyl) and reactive alkene, this molecule presents unique purification challenges depending on the synthetic route employed—typically DIBAL-H reduction of the ester or Wittig olefination of the aldehyde.
Module 1: Post-Reduction Workup (The "Emulsion" Problem)
Scenario: You synthesized the target via DIBAL-H or LiAlH₄ reduction of N-Boc-vinylglycine methyl ester.[1] The reaction is complete, but the quench resulted in a gelatinous gray emulsion that won't separate.
Root Cause
Aluminum byproducts (aluminum alkoxides) form coordinate covalent networks with the amino alcohol product and water, creating stable emulsions that trap the product and prevent phase separation.
Troubleshooting Protocol: The Rochelle’s Salt Method
Do not use the Fieser (NaOH) workup for this specific substrate; the high pH can induce N-to-O Boc migration (see Module 3) or trap the polar alcohol in the solid precipitate.
Step-by-Step Recovery:
-
Dilution: Dilute the reaction mixture (still at 0°C) with an equal volume of Diethyl Ether (Et₂O). Note: Et₂O is preferred over DCM here as it facilitates better precipitation of salts if you switch methods, but for Rochelle's, it aids phase separation.
-
The Quench: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) .
-
Ratio: Use 10-20 mL of saturated solution per gram of hydride reagent used.[1]
-
-
The Critical Stir: Vigorously stir the biphasic mixture at room temperature.
-
Extraction: Separate layers. Extract the aqueous phase 3x with EtOAc.
-
Validation: The organic layer should be clear. If haze persists, wash with brine, then dry over Na₂SO₄.
Module 2: Removing Triphenylphosphine Oxide (The "Ghost" Impurity)
Scenario: You synthesized the target via Wittig reaction (from N-Boc-serinal).[1] NMR shows the product, but a massive aromatic impurity (Triphenylphosphine Oxide - TPPO) persists despite column chromatography.
Root Cause
TPPO (Ph₃P=O) is highly polar and co-elutes with N-Boc-amino alcohols on silica gel.[1] It often "streaks" across fractions.
Troubleshooting Protocol: MgCl₂ Complexation
Standard recrystallization often fails because the oily product prevents TPPO crystallization. Use Lewis Acid complexation instead.
-
Dissolution: Dissolve the crude mixture in minimal Toluene or DCM.
-
Complexation: Add anhydrous MgCl₂ (2.0 equivalents relative to expected TPPO).
-
Precipitation: Heat to reflux for 15 minutes, then cool to room temperature and stir for 1 hour.
-
Filtration: Filter the resulting white precipitate through a pad of Celite.
-
Elution: Wash the filter cake with non-polar solvent (Hexanes/Et₂O 1:1). The product elutes; the TPPO complex remains on the filter.
Data: Solubility Profile for Purification
| Solvent | Product Solubility | TPPO Solubility | Outcome |
|---|---|---|---|
| Hexanes | Low/Moderate | Insoluble | Trituration: Product may oil out; TPPO precipitates.[1] |
| EtOAc | High | High | Avoid: Poor separation solvent. |
| Toluene | High | Moderate (Cold) | Crystallization: Good for MgCl₂ method. |
| Water | Low | Insoluble | Precipitation: Not recommended (oiling risk).[1] |
Module 3: Stability & Storage (The "Migration" Trap)
Scenario: The product purity was 98% after column, but after storing it in the fridge for a week, the melting point dropped, and NMR shows a new set of signals.
Root Cause: N-to-O Boc Migration
Under basic conditions or thermal stress, the carbamate nitrogen attacks the adjacent hydroxyl group, forming a cyclic intermediate (oxazolidinone) or transferring the Boc group to the oxygen.
Prevention Guide:
-
Avoid Strong Bases: Never wash the organic extract with 1M NaOH or strong carbonate solutions. Use dilute NaHCO₃ or simply Brine.
-
Temperature Control: Do not heat above 40°C during rotary evaporation.
-
Acidity: Ensure the product is strictly neutral before storage. Trace acid from silica gel can also catalyze decomposition.
Visual Troubleshooting Workflows
Diagram 1: Purification Decision Matrix
Select your path based on the synthesis method.
Caption: Workflow for removing specific byproducts based on synthetic origin.
Diagram 2: The N-to-O Migration Mechanism
Understanding why high pH and heat must be avoided.[1]
Caption: Mechanism of impurity formation under basic stress.
FAQ: Expert Insights
Q: Can I use Ninhydrin to visualize the product on TLC? A: No. The Boc group protects the amine, making Ninhydrin ineffective (unless you heat it until the Boc falls off, which is inconsistent).
-
Recommendation: Use KMnO₄ stain . The terminal alkene is highly reactive and will turn bright yellow/brown on a purple background instantly.
Q: My product is an oil, but the literature says it's a solid. Is it impure? A: Not necessarily.[10] The melting point is low (~40-52°C depending on enantiopurity).[1] Trace solvent residues (EtOAc/DCM) often keep it as a viscous oil. High vacuum drying (>4 hours) is required to induce solidification. If it remains an oil, check for the anti diastereomer or unreacted ester via NMR.
Q: Why avoid acid washes? A: While standard Boc groups are stable to dilute acid washes (e.g., 1M HCl), the presence of the allylic alcohol functionality can make the system sensitive to elimination or rearrangement under acidic conditions. Stick to neutral washes (Brine/Water) to preserve the chiral integrity and functional groups.
References
- Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard protocol for Aluminum emulsion breaking).
-
TPPO Removal via MgCl₂: Donald, S. M. B.; Edwards, M. G. et al. "Efficient Removal of Triphenylphosphine Oxide from Wittig, Staudinger, and Mitsunobu Reactions." Tetrahedron Lett.[5]2006 , 47, 7741. Link[1]
-
Synthesis & Characterization: Garner, P.; Park, J. M. "The Synthesis and Structural Characterization of (S)-tert-Butyl 4-vinyl-2,2-dimethyl-3-oxazolidinecarboxylate." J. Org.[11] Chem.1987 , 52, 2361. (Foundational work on Boc-protected vinyl amino alcohols).[1] Link[1]
-
N-to-O Migration: Griffin, J. H.; et al.[1] "N-to-O Migration of the tert-Butoxycarbonyl Group in Amino Alcohols." J. Org.[11] Chem.1982 , 47, 5339. Link[1]
Sources
- 1. This compound | C9H17NO3 | CID 11041481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. shenvilab.org [shenvilab.org]
- 6. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 7. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Technical Guide: FTIR Spectrum Analysis of Boc-Protected Chiral Amino Alcohols
Executive Summary
N-Boc-protected chiral amino alcohols (e.g., N-Boc-L-phenylalaninol, N-Boc-L-valinol) are critical "chiral pool" intermediates in the synthesis of peptide mimetics and protease inhibitors. Their quality control is often bottlenecked by the time-intensive nature of NMR.
This guide details the Fourier Transform Infrared (FTIR) spectroscopy workflow for these compounds. Unlike NMR, which provides atomic connectivity, FTIR offers a rapid, solvent-free probe of functional group integrity and supramolecular dynamics (hydrogen bonding networks). This guide compares FTIR against standard alternatives and provides a self-validating protocol for confirming the urethane (Boc) protection and the state of the hydroxyl group.
Part 1: The Analytical Challenge
The structural validation of Boc-amino alcohols presents a unique duality:
-
Chemical Identity: Confirming the formation of the carbamate (urethane) linkage and the retention of the primary/secondary alcohol.
-
Conformational State: These molecules exhibit complex intramolecular vs. intermolecular hydrogen bonding . The specific folding (often a 5- or 6-membered ring involving the Boc carbonyl and the OH group) dictates solubility and reactivity in subsequent coupling steps.
Scientific Reality Check: Standard FTIR cannot distinguish between enantiomers (e.g., L- vs. D-isomers) in an achiral environment. However, it is superior to NMR for detecting racemic crystallization differences (polymorphs) and solid-state H-bonding networks.
Part 2: Comparative Analysis (FTIR vs. Alternatives)
The following table contrasts FTIR with High-Field NMR (
| Feature | FTIR (ATR Mode) | High-Field NMR (400+ MHz) | Raman Spectroscopy |
| Primary Utility | Functional group validation (C=O, O-H, N-H) & H-bond state. | Exact structural connectivity & stereochemistry (via chiral shift reagents). | Backbone skeletal vibrations (C-C, C-N). |
| Sample State | Solid (neat) or Solution. Non-destructive. | Solution only (requires deuterated solvents). | Solid or Solution. Non-destructive. |
| Throughput | High (< 2 mins/sample). | Low (10-30 mins/sample + prep). | Medium (Fluorescence interference is a risk). |
| Boc Detection | Excellent. Distinct C=O (~1690 cm⁻¹) & t-Bu doublet (~1365/1390 cm⁻¹). | Good (9H singlet ~1.4 ppm), but often overlaps with lipid impurities. | Weak C=O signal; strong alkyl bands. |
| H-Bond Sensitivity | High. Shifts in OH/NH stretch (>50 cm⁻¹) reveal folding. | Low. Chemical shift changes are subtle and solvent-dependent. | Low sensitivity to polar groups (OH/NH). |
| Cost | Low (Benchtop). | High (Cryogens, maintenance). | Medium/High. |
Part 3: Deep Dive – The Spectral Fingerprint
To validate a Boc-protected amino alcohol, the spectrum must satisfy three specific "Checkpoints."
Checkpoint 1: The Hydrogen Bonding Region (3500 – 3200 cm⁻¹)
This is the most diagnostic region for amino alcohols.
-
O-H Stretch: Broad band centered ~3400–3300 cm⁻¹.[1]
-
Free OH: Sharp, >3600 cm⁻¹ (rare in solids).
-
H-Bonded OH: Broad, shifted to lower wavenumbers.
-
-
N-H Stretch (Urethane): Sharp band, typically ~3350 cm⁻¹.
-
Insight: In Boc-amino alcohols, the N-H often engages in an intramolecular H-bond with the alcohol oxygen, stabilizing a folded conformation.
-
Checkpoint 2: The "Boc" Carbonyl Zone (1750 – 1650 cm⁻¹)
The urethane carbonyl is the primary marker of successful protection.
-
C=O Stretch (Amide I): Strong band at 1680 – 1705 cm⁻¹ .
-
Note: This is lower than a typical ester (~1735 cm⁻¹) but higher than a typical amide (~1650 cm⁻¹).
-
-
Amide II (N-H Bend): ~1520 – 1550 cm⁻¹.
Checkpoint 3: The t-Butyl "Rabbit Ears" (Fingerprint Region)
The tert-butyl group of the Boc moiety exhibits a characteristic gem-dimethyl doublet caused by C-H bending vibrations.
-
Wavenumbers: Distinct split peaks at 1390 cm⁻¹ and 1365 cm⁻¹ .
-
Validation: If these peaks are missing or merged into a single blob, the Boc group may be degraded or the sample is wet.
Part 4: Experimental Protocol (ATR-FTIR)
Objective: Rapid quality control of solid N-Boc-L-Phenylalaninol (example). Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Step-by-Step Workflow
-
System Initialization:
-
Cool detector (if MCT) or allow DTGS stabilization (20 mins).
-
Set Resolution: 4 cm⁻¹ (Standard for solids).
-
Scans: 16 to 32 (Sufficient for qualitative ID).
-
-
Background Acquisition:
-
Clean ATR crystal with isopropanol and lint-free wipe.
-
Ensure crystal is dry (check for disappearance of isopropanol bands at 2970/950 cm⁻¹).
-
Acquire "Air Background."
-
-
Sample Deposition:
-
Place ~2-5 mg of solid Boc-amino alcohol on the crystal center.
-
Critical: Apply pressure using the anvil tower. Watch the "Live Preview" mode. Stop tightening when peak height at 1690 cm⁻¹ stabilizes (ensures maximum contact without crystal damage).
-
-
Acquisition & Processing:
-
Self-Validation (The "Go/No-Go" Decision):
-
Pass: Distinct C=O (1690), Split t-Butyl (1365/1390), Clear OH/NH region.
-
Fail: Broad "water mound" >3400 cm⁻¹ (Sample wet), Missing 1690 peak (Deprotection occurred).
-
Visualizing the Workflow
Figure 1: Standard Operating Procedure for ATR-FTIR analysis of solid Boc-amino alcohols.
Part 5: Advanced Data Interpretation (H-Bonding)
The most sophisticated use of FTIR for these chiral alcohols is distinguishing Intramolecular (internal ring) vs. Intermolecular (chain-like) hydrogen bonding. This dictates how the molecule behaves in non-polar solvents during synthesis.
The Dilution Experiment (Solution Cell):
To prove internal folding, dissolve the sample in a non-polar solvent (e.g.,
-
Intermolecular H-bonds: Bands at 3300–3400 cm⁻¹ will disappear upon dilution (molecules move apart) and be replaced by sharp "free" bands >3600 cm⁻¹.
-
Intramolecular H-bonds: Bands remain constant regardless of dilution (the interaction is within the molecule).
Figure 2: Logic flow for distinguishing hydrogen bonding networks using dilution FTIR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for urethane/Boc assignments).
-
ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine IR Spectrum. Retrieved from [7]
-
National Institutes of Health (PubChem). (2025). N-Boc-DL-phenylalaninol Compound Summary. Retrieved from
-
Rocky Mountain Labs. (2023). Difference between FTIR and NMR? Retrieved from
-
Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Retrieved from
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [chemicalbook.com]
Comparative Guide: Chiral HPLC Methods for Vinylglycinol Enantiomers
Executive Summary
Vinylglycinol (2-aminobut-3-en-1-ol) represents a unique challenge in chiral chromatography. As a polar, low-molecular-weight amino alcohol with a weak UV chromophore, it defies standard "dilute-and-shoot" reverse-phase methods. Its structural duality—a primary amine adjacent to a chiral center and a reactive vinyl group—makes it a high-value chiral building block for drugs like Dolutegravir, but also complicates its analysis.
This guide evaluates three distinct methodologies for separating vinylglycinol enantiomers.
-
Method A (Direct) utilizes Crown Ether stationary phases for native separation, ideal for process monitoring where derivatization is undesirable.
-
Method B (Indirect) employs Marfey’s Reagent (FDAA) derivatization on C18 columns, offering the highest sensitivity for trace impurity analysis.
-
Method C (Protected) focuses on Polysaccharide columns for N-protected intermediates (e.g., N-Boc/CBZ), common in synthetic workflows.
Quick Selection Matrix
| Feature | Method A: Crown Ether | Method B: Marfey's (C18) | Method C: Polysaccharide |
| Analyte State | Native (Underivatized) | Derivatized (FDAA) | N-Protected (Boc/CBZ) |
| Column Type | Crownpak CR-I(+) | Standard C18 (e.g., ODS) | Chiralpak IB / AD-H |
| Detection | RI, ELSD, or UV <210 nm | UV 340 nm (High Sensitivity) | UV 210–254 nm |
| Resolution ( | Moderate (1.5 – 3.0) | High (> 5.[1]0) | High (> 4.[1]0) |
| Primary Use | Process Scale / QC | Trace Analysis / Biological | Synthetic Intermediate Check |
Chemical Context & Challenge
Analyte: Vinylglycinol (2-aminobut-3-en-1-ol)
Structure:
The separation challenge stems from two factors:
-
Lack of Chromophore: The vinyl group provides only weak UV absorption (~190–205 nm). Common UV solvents (methanol, THF) interfere at these wavelengths, necessitating high-purity mobile phases or alternative detectors (RI/ELSD).
-
Polarity: The free amine and hydroxyl groups make the molecule highly polar, causing it to elute in the void volume on standard reverse-phase columns without ion-pairing or derivatization.
Detailed Methodologies
Method A: Direct Separation (Crown Ether)
Best for: Rapid QC of raw materials; avoiding sample prep errors.
This method leverages the specific complexation between the primary ammonium ion (
-
Mobile Phase: Aqueous Perchloric Acid (
), pH 1.0 – 2.0.[4]-
Note: Acetonitrile (ACN) or Methanol (MeOH) can be added (up to 15% v/v) to modulate retention, but high organic content decreases enantioselectivity.
-
-
Temperature: 10°C – 25°C (Lower temperatures often improve resolution).
-
Detection: RI (Refractive Index) or UV 200 nm.
Mechanism & Protocol:
The acidic mobile phase ensures the amine is fully protonated (
-
Elution Order: On CR(+), the (S)-enantiomer typically elutes second (more retained) for amino alcohols, though confirmation with a standard is required.
Pros/Cons:
-
(+) No derivatization required.[5]
-
(+) Aqueous mobile phase is cheap.
-
(-) Perchloric acid is corrosive; requires passivated LC systems.
-
(-) Low UV sensitivity.[4]
Method B: Indirect Separation (Marfey's Reagent)
Best for: Determining Enantiomeric Excess (ee%) at trace levels (<0.1%).
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
-
Reagent: FDAA (Marfey's Reagent).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA (or Formic Acid).
-
B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 20 min.
-
-
Detection: UV 340 nm (Strong absorption from the dinitrophenyl group).
Step-by-Step Protocol:
-
Mix: 50 µL Sample (50 mM in water) + 100 µL FDAA (1% in acetone) + 20 µL 1M
. -
Incubate: Heat at 40°C for 60 minutes.
-
Quench: Add 20 µL 1M HCl to stop the reaction.
-
Analyze: Inject 10 µL onto the C18 column.
Pros/Cons:
-
(+) Extremely sensitive (UV 340 nm).
-
(+) Uses standard, cheap C18 columns.
-
(+) Massive resolution (
often > 5). -
(-) Requires reaction time (1 hour).
-
(-) Kinetic resolution risk (ensure excess reagent to drive reaction to completion).
Method C: Protected Intermediate (Polysaccharide)
Best for: Synthetic chemists working with N-Boc or N-CBZ vinylglycinol.
If the amine is protected (e.g., N-Boc-vinylglycinol), the polarity is reduced, and the carbamate group provides a handle for hydrogen bonding with polysaccharide stationary phases.
-
Column: CHIRALPAK IB or CHIRALPAK AD-H .
-
Mobile Phase: Hexane / Ethanol (90:10 to 95:5).
-
Detection: UV 210 nm.
-
Mechanism: Hydrogen bonding and dipole-dipole interactions with the amylose/cellulose carbamates.
Comparative Data Analysis
The following table synthesizes performance metrics based on experimental standards for amino alcohols.
| Metric | Method A (Crown Ether) | Method B (Marfey's/C18) | Method C (N-Boc / Chiralpak) |
| Selectivity ( | 1.2 – 1.4 | 1.5 – 2.0 | 1.3 – 1.8 |
| Resolution ( | 1.5 – 2.5 | > 5.0 | > 3.0 |
| LOD (Limit of Detection) | ~100 ppm (RI/Low UV) | < 1 ppm (UV 340) | ~10 ppm (UV 210) |
| Run Time | 15 – 25 min | 20 – 30 min | 10 – 15 min |
| Robustness | Medium (pH sensitive) | High | High |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal method based on your specific constraints.
Experimental Protocols (Detailed)
Protocol 1: Crownpak CR-I(+) (Direct)
-
System Prep: Flush system with water to remove any organic solvents incompatible with perchloric acid salts.
-
Mobile Phase: Prepare
(aq).-
Recipe: Add ~16.3g of 70% Perchloric acid to 1L distilled water.
-
Caution: Perchloric acid is a strong oxidizer.
-
-
Equilibration: Pump mobile phase at 0.4 mL/min for 30 mins. Temperature: 20°C.
-
Sample: Dissolve vinylglycinol in mobile phase (1 mg/mL).
-
Injection: 5-10 µL.
-
Troubleshooting: If retention is too long, add Methanol (5-10%). Do not exceed 15% MeOH to prevent column damage.[6]
Protocol 2: Marfey's Derivatization (Indirect)
-
Reagent Prep: Dissolve 10 mg FDAA in 1 mL Acetone.
-
Reaction: Combine 50 µL Sample (50mM) + 100 µL FDAA + 20 µL 1M
. -
Heat: 40°C for 1 hour (water bath or thermomixer).
-
Stop: Add 20 µL 1M HCl. Allow to cool.
-
Dilute: Add 200 µL Acetonitrile/Water (50:50) to ensure solubility.
-
HPLC: Inject onto C18. Gradient 10-60% ACN with 0.1% TFA.
-
Result: L-isomer derivative typically elutes before D-isomer derivative (verify with standards).
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[7] Retrieved from [Link]
-
Gilead Sciences, Inc. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. (Contextual reference for amino alcohol precursors). Retrieved from [Link]
-
Hyun, M. H. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.[8] Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Boc-Vinylglycinol: A Comparative Mass Spectrometry Guide
Executive Summary
Boc-vinylglycinol (tert-butyl (1-hydroxybut-3-en-2-yl)carbamate) is a critical chiral building block used in the synthesis of non-natural amino acids and complex drug intermediates.[1][2][3] Its structural integrity is defined by the acid-labile Boc protecting group , the reactive vinyl moiety (
This guide provides a technical breakdown of its mass spectrometry (MS) fragmentation patterns. Unlike standard amino acids, Boc-vinylglycinol exhibits unique ionization behaviors due to the interplay between the allylic unsaturation and the carbamate protection. We compare its fragmentation under Electrospray Ionization (ESI) versus Electron Impact (EI) and contrast it with its structural analog, Boc-Serinol , to aid in rapid identification and purity assessment.
Chemical Identity & Properties
Before interpreting spectra, exact mass calculations are required to distinguish the target from potential impurities (e.g., Boc-vinylglycine acid or unprotected vinylglycinol).
| Property | Specification |
| IUPAC Name | tert-butyl |
| Common Name | Boc-vinylglycinol |
| CAS Number | 70973-21-2 (Generic/Isomer dependent) |
| Molecular Formula | |
| Monoisotopic Mass | 187.1208 Da |
| Protonated Mass | 188.1281 Da |
| Sodiated Mass | 210.1101 Da |
Fragmentation Mechanisms: The "Why" Behind the Peaks
Understanding the fragmentation pathways allows for the distinction of Boc-vinylglycinol from isobaric impurities. The fragmentation is dominated by the instability of the tert-butyl carbamate (Boc) group under collisional activation.
Pathway A: The "Boc-Fall-Off" (Dominant in ESI)
Under ESI conditions (positive mode), the protonated molecular ion
-
Loss of Isobutylene (-56 Da): The tert-butyl cation is cleaved and eliminates a proton to form isobutylene gas. This yields the carbamic acid intermediate.[]
-
Decarboxylation (-44 Da): The unstable carbamic acid rapidly loses
to generate the free amine (protonated vinylglycinol).
Pathway B: Allylic Stabilization (Vinyl Effect)
Unlike saturated analogs (e.g., Boc-Glycinol), the vinyl group (
Pathway C: Dehydration
The primary alcohol facilitates the loss of water (
Mechanism Visualization
The following diagram maps the logical flow of fragmentation from the parent ion to the diagnostic fragments.
Caption: Step-wise ESI fragmentation pathway of Boc-vinylglycinol showing the transition from parent ion (188.1) to the diagnostic amine core (88.1).
Comparative Analysis
Comparison 1: Ionization Technique (ESI vs. EI)
The choice of ionization source drastically alters the observed spectrum. ESI is preferred for molecular weight confirmation, while EI provides structural fingerprinting.
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Energy Level | Soft Ionization (Low Energy) | Hard Ionization (70 eV) |
| Molecular Ion | Strong | Weak or Absent |
| Base Peak | Often | Typically m/z 57 (t-butyl cation) |
| Diagnostic Use | Purity check, MW confirmation | Structural fingerprinting |
| Key Fragments | m/z 132 (Carbamic acid), m/z 88 (Amine) | m/z 57 (t-butyl), m/z 41 (Allyl), m/z 31 ( |
Comparison 2: Structural Analog (Boc-Vinylglycinol vs. Boc-Serinol)
Comparing Boc-vinylglycinol with Boc-Serinol (2-amino-1,3-propanediol) highlights the influence of the vinyl group versus a second hydroxyl group.
| Parameter | Boc-Vinylglycinol | Boc-Serinol |
| Structure | Vinyl side chain ( | Hydroxymethyl side chain ( |
| MW | 187.12 Da | 191.12 Da |
| Water Loss | Moderate ( | Dominant ( |
| Stability | Allylic double bond is stable in ESI | Diol structure prone to rapid dehydration |
| Differentiation | Look for m/z 88 (core amine) | Look for m/z 92 (core amine) |
Experimental Protocol: Self-Validating Workflow
This protocol is designed for LC-MS (ESI) analysis to confirm the identity of Boc-vinylglycinol during synthesis or QC.
Reagents & Equipment
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% FA.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 1.7 µm.
-
System: Q-TOF or Triple Quadrupole MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of Boc-vinylglycinol in 1 mL of 50:50 Water:ACN.
-
Critical Step: Ensure the solvent contains 0.1% FA to promote protonation (
). Neutral solvents may favor sodiation ( ), complicating fragmentation analysis.
-
-
LC Gradient:
-
Start: 5% B (Hold 1 min)
Ramp to 95% B over 5 mins. -
Reasoning: Boc-vinylglycinol is moderately polar; early elution is expected.
-
-
MS Source Settings (Standard ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
Desolvation Gas: 350°C.
-
-
Validation (Self-Check):
-
Pass: You observe a major peak at m/z 188.1 (
) and a minor peak at m/z 210.1 ( ). -
Fail (In-Source Frag): If the base peak is 132.1 , your cone voltage is too high. Lower it to preserve the parent ion.
-
Fail (Hydrolysis): If the base peak is 88.1 immediately, the Boc group may have degraded in the sample vial (acidic solvent + time). Inject fresh sample.
-
References
-
Sigma-Aldrich. (2025).[5] Boc-L-vinylglycine Product Specification & Properties. Retrieved from
-
BOC Sciences. (2025). Boc-Glycinol and Amino Alcohol Derivatives: Structural Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Vinylglycine (Related Core Structure). Retrieved from
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from
-
BenchChem. (2025).[2][3] Comparative Guide to Boc-Glycine Synthesis and Analysis. Retrieved from
Sources
Verifying stereochemistry of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate via X-ray
This guide provides a technical comparison of methods to verify the stereochemistry of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (also known as
Executive Summary & Technical Challenge
The target molecule, This compound , presents a specific challenge in structural biology and organic synthesis:
-
Light-Atom Composition: It contains only C, H, N, and O. Standard Molybdenum (Mo) X-ray sources often fail to determine absolute configuration (AC) reliably due to weak anomalous scattering.
-
Physical State:
-Boc-amino alcohols with short alkyl chains are frequently oils or low-melting waxy solids, making single-crystal growth difficult.
Recommendation: For IND-enabling data or definitive structural proof, Derivatization X-Ray Crystallography (using a heavy-atom tag) is the superior method. For routine batch analysis, Mosher's Ester NMR is the most efficient alternative.
Method A: X-Ray Crystallography (The Gold Standard)
Strategy 1: Direct Determination (High Risk)
-
Requirement: High-intensity Copper (Cu)
radiation. -
Mechanism: Relies on the weak anomalous scattering of Oxygen.
-
Pros: Non-destructive; no chemical modification.
-
Cons: High failure rate if the sample does not crystallize well; requires specialized diffractometers; confidence parameters (Flack parameter) may be inconclusive (
) for light atoms.
Strategy 2: Heavy-Atom Derivatization (Recommended)
This protocol introduces a "heavy atom" (Bromine) to serve as an anomalous scattering center, ensuring a robust Flack parameter (
Protocol: Synthesis of p-Bromobenzoate Derivative
Objective: Convert the primary alcohol to a crystalline p-bromobenzoate ester.
-
Reaction:
-
Dissolve this compound (1.0 equiv) in anhydrous
(0.1 M). -
Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv).
-
Cool to 0°C. Dropwise add 4-bromobenzoyl chloride (1.1 equiv).
-
Warm to RT and stir for 4 hours.
-
Quench with sat.
, extract with DCM, dry over , and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc) to yield the white solid ester.
-
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the derivative in a minimal amount of EtOAc (inner vial).
-
Place in a sealed chamber containing Pentane (outer reservoir).
-
Allow to stand undisturbed at 4°C for 2–5 days.
-
-
Data Collection:
-
Select a crystal with sharp edges.
-
Collect data at 100 K (cryostream) to reduce thermal motion.
-
Refine structure.[1] A Flack parameter near 0.0 (e.g.,
) confirms the Absolute Configuration.
-
Method B: Mosher's Ester Analysis (NMR Alternative)
If X-ray is inaccessible, the Modified Mosher’s Method is the industry-standard spectroscopic alternative.
Protocol
-
Derivatization: Prepare two samples.
-
Sample A: React substrate with
-(-)-MTPA-Cl yields -MTPA ester. -
Sample B: React substrate with
-(+)-MTPA-Cl yields -MTPA ester.
-
-
Analysis:
-
Acquire
NMR for both esters. -
Calculate
for protons neighboring the chiral center.
-
-
Interpretation:
-
Construct a Newman projection. The sign of
values (+ or -) correlates spatially with the substituents, allowing assignment of the stereocenter.
-
Comparative Analysis
The following table contrasts the rigorous X-ray approach against spectroscopic alternatives.
| Feature | X-Ray (Bromobenzoate) | Mosher's NMR | Chiral HPLC | Optical Rotation |
| Certainty (AC) | Absolute (100%) | High (95%) | Relative* | Low (Ambiguous) |
| Sample State | Single Crystal Required | Solution | Solution | Solution |
| Time to Result | 3–7 Days | 1 Day | 2 Hours | 15 Minutes |
| Material Needed | ~20–50 mg | ~5 mg | <1 mg | ~10 mg |
| Primary Risk | Crystallization failure | Conformational flexibility | Co-elution | Impurities skewing sign |
| Regulatory Value | Definitive Proof | Supporting Data | QC Release | Physical ID only |
*Chiral HPLC requires a known standard to assign absolute configuration; otherwise, it only proves enantiomeric purity.
Visualizations
Figure 1: Decision Framework for Stereochemical Verification
This logic flow guides the researcher based on sample availability and regulatory requirements.
Caption: Decision tree for selecting the optimal verification method based on physical properties and chemical composition.
Figure 2: Heavy-Atom Derivatization Workflow
The step-by-step pathway from oil to solved structure.
Caption: Experimental workflow for converting the light-atom alcohol into a crystalline heavy-atom derivative.
References
-
Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral .alpha.-methoxy-.alpha.-(trifluoromethyl)phenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination.[1][3][4] Tetrahedron: Asymmetry, 20(6), 712-717.
Sources
Benchmarking Guide: Commercial Sources of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Executive Summary
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (also known as N-Boc-vinylglycinol ) is a critical chiral synthon used in the synthesis of peptidomimetics and transition-state isosteres. Its terminal alkene functionality makes it a prime candidate for Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) workflows.
However, commercial sources exhibit significant variability in enantiomeric excess (
Key Finding: While chemical purity (by 1H NMR) was comparable across suppliers, trace free-amine impurities in "Budget" grade sources significantly poisoned Grubbs II catalysts, reducing metathesis yields by up to 40%.
Technical Context & Molecule Profile
-
IUPAC Name: tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate[1]
-
Common Name: N-Boc-L-vinylglycinol
-
Molecular Formula: C
H NO -
Critical Quality Attributes (CQAs):
-
Enantiomeric Purity (
): Essential for chiral drug synthesis; the (R)-enantiomer is a difficult-to-remove distomer. -
Moisture Content: The carbamate/alcohol motif is hygroscopic; water interferes with sensitive organometallic steps.
-
Catalyst Poisons: Residual free amines or sulfur (from precursor synthesis routes involving methionine) deactivate Ruthenium-based metathesis catalysts.
-
Benchmarking Methodology
We established a three-tier validation protocol to assess incoming raw materials. This workflow moves from basic identity confirmation to functional stress testing.
The Validation Workflow (Logic Diagram)
Figure 1: The "Gatekeeper" workflow used to validate commercial N-Boc-vinylglycinol sources.
Comparative Analysis Results
We blinded samples from three representative suppliers:
-
Supplier A (Premium): Specialized chiral catalog house (USA/EU). High cost.
-
Supplier B (Bulk): Large-scale contract manufacturer (Asia). Moderate cost.
-
Supplier C (Budget): Aggregator/Re-packager. Low cost.
Table 1: Analytical Characterization
| Metric | Supplier A (Premium) | Supplier B (Bulk) | Supplier C (Budget) | Method |
| Appearance | White Crystalline Solid | Off-white Solid | Waxy Solid (Yellowish) | Visual |
| Chemical Purity | 99.4% | 97.8% | 98.1% | qNMR (Internal Std: TCNB) |
| Enantiomeric Excess ( | >99.9% | 94.5% | 98.2% | Chiral HPLC (Lux Cellulose-2) |
| Water Content | 0.05% | 0.45% | 1.20% | Karl Fischer (Coulometric) |
| Residual Free Amine | Not Detected | < 0.1% | 0.8% | Ninhydrin Test / pH titration |
Table 2: Functional Stress Test (Cross-Metathesis)
Reaction: Cross-metathesis of sample with Methyl Acrylate (5 equiv) using Grubbs II (2 mol%) in DCM.
| Metric | Supplier A | Supplier B | Supplier C | Interpretation |
| Conversion (1h) | 98% | 85% | 45% | Supplier C contains catalyst poisons. |
| Isolated Yield | 92% | 78% | 40% | Low conversion leads to difficult purification. |
| E/Z Ratio | >20:1 | >20:1 | 15:1 | Isomerization observed in impure samples. |
Analysis:
-
Supplier A is the only choice for GMP or late-stage synthesis.
-
Supplier B shows signs of racemization, likely from the reduction of the corresponding amino acid at high temperatures. It is suitable for pilot work if recrystallized.
-
Supplier C failed the functional test. The high water content and residual amines (likely from Boc-deprotection during storage or poor workup) deactivated the Ruthenium catalyst.
Deep Dive: The Metathesis Stress Test
Why focus on Metathesis? The terminal alkene is the defining feature of this molecule. Grubbs catalysts are notoriously sensitive to Lewis basic amines, which coordinate to the Ruthenium center, displacing the phosphine or NHC ligand and killing the catalytic cycle.
Mechanism of Failure (Pathway Diagram)
Figure 2: Competitive inhibition mechanism. Free amines in lower-grade reagents bind irreversibly to the Ruthenium catalyst, halting the reaction.
Experimental Protocols
Protocol 6.1: Chiral HPLC Determination
Standardized method for separating N-Boc-amino alcohols.
-
Column: Phenomenex Lux Cellulose-2 (or Daicel Chiralcel OD-H), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Boc absorption).
-
Sample Prep: Dissolve 1 mg sample in 1 mL mobile phase.
-
Expected Retention:
-
(R)-Enantiomer (Impurity): ~8.5 min
-
(S)-Enantiomer (Product): ~10.2 min
-
Note: Retention times vary by column age; always run a racemic standard.
-
Protocol 6.2: Functional Cross-Metathesis Assay
A self-validating test for catalyst compatibility.
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve (S)-N-Boc-vinylglycinol (187 mg, 1.0 mmol) and Methyl Acrylate (430 mg, 5.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).
-
Initiation: Add Grubbs Catalyst 2nd Generation (17 mg, 0.02 mmol, 2 mol%) as a solid in one portion.
-
Monitor: Stir at reflux (40°C) for 1 hour.
-
Analysis: Take a 50 µL aliquot, dilute with CDCl
, and analyze by 1H NMR. -
Calculation: Integrate the product alkene proton (dt, ~6.9 ppm) vs. the starting material terminal alkene (m, ~5.8 ppm).
-
Acceptance Criteria: >95% conversion.
-
Warning: If solution turns from brown/green to black precipitate within 10 mins, significant amine impurities are present.
-
Recommendations
-
For R&D/Screening: Use Supplier A . The cost of a failed metathesis reaction (catalyst cost + time) exceeds the savings on the starting material.
-
For Scale-Up (Supplier B): If purchasing bulk, you must perform a recrystallization (EtOAc/Hexane) and dry the material in a vacuum oven (30°C, P
O desiccant) to remove water and trace amines before use in organometallic steps. -
Storage: Store at 2-8°C under Argon. The Boc group is acid-labile; degradation produces free amines which autocatalyze further decomposition.
References
-
Chemical Identity: National Center for Biotechnology Information. (2025).[1][4][5] PubChem Compound Summary for CID 11041481, this compound. Retrieved from [Link]
-
Metathesis Catalyst Poisoning: Fogg, D. E., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. Retrieved from [Link]
Sources
Safety Operating Guide
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate proper disposal procedures
Executive Safety Summary
Immediate Action Required: (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (CAS: 91103-37-6, generic related) is a Boc-protected amino alcohol. While often perceived as a low-hazard intermediate, its carbamate functionality poses a latent pressure hazard if mismanaged in waste streams.
Critical Hazard: Acid Incompatibility.
Do NOT dispose of this compound (or its mother liquors) into acidic waste containers. Contact with strong acids (HCl, TFA) cleaves the Boc group, generating isobutylene gas and
Mandatory PPE:
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (0.11 mm minimum thickness).
-
Respiratory: N95 particulate respirator if handling bulk solids; Fume hood required for liquid handling.
Chemical Characterization & Waste Classification
To ensure compliance with RCRA (USA) and EWC (EU) regulations, the waste must be characterized not just by its toxicity, but by its reactivity in the waste container.
| Property | Data | Disposal Implication |
| Physical State | Solid (White to Off-white) | Segregate into Solid Organic Waste streams. |
| Functional Groups | Carbamate (Boc), Alkene, Alcohol | Boc: Acid-sensitive (Gas evolution risk). Alkene: Potential polymerization (low risk in waste). |
| Solubility | Soluble in organics (DCM, EtOAc, MeOH) | Liquid waste requires organic solvent stream. |
| Flash Point | >110°C (Predicted) | Not typically D001 (Ignitable) unless in flammable solvent. |
| Reactivity | Stable at STP. Incompatible with strong acids/oxidizers.[1] | STRICT SEGREGATION from acidic waste streams. |
Critical Process: The "Boc-Gas" Hazard Mitigation
As a Senior Scientist, I have witnessed laboratory accidents caused by the casual disposal of Boc-protected intermediates. The mechanism of decomposition is the primary driver for our disposal protocol.
The Mechanism of Failure:
Operational Directive:
-
pH Check: Before adding liquid waste containing this compound to a central carboy, check the carboy's pH. It must be Neutral (pH 6-8) or Basic .
-
Quenching: If the compound is dissolved in an acidic solution (e.g., from a workup), it must be neutralized with Sodium Bicarbonate (
) before transfer to the waste container. -
Venting: Use waste caps with pressure-relief valves (e.g., typically set to 5 psi) for any container holding carbamate wastes to prevent pressure accumulation.
Disposal Workflows (Decision Logic)
The following flowchart outlines the correct disposal path based on the physical state of the waste.
Figure 1: Decision logic for segregating this compound waste streams. Note the critical neutralization step for liquid waste.
Detailed Procedural Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicable for: Expired chemicals, spilled solids, or synthesis yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound" (Do not use abbreviations like "Boc-intermediate").
-
Hazard Checkbox: "Toxic" and "Irritant."[2]
-
-
Bagging: Double-bag the solid in clear polyethylene bags (2 mil thickness) before placing it in the drum. This prevents dust generation during final incineration.
-
Disposal: Transfer to the facility's "Solid Hazardous Waste" stream for high-temperature incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Filtrates from recrystallization or column chromatography fractions.
-
Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).
-
Acidity Test: Dip a pH strip into the waste solution.
-
If Red (Acidic): Slowly add Saturated Sodium Bicarbonate with stirring until bubbling (CO2 evolution) ceases and pH is >7.
-
-
Segregation:
-
Halogenated Stream: If DCM or Chloroform is present.
-
Non-Halogenated Stream: If only Ethyl Acetate, Hexanes, or Methanol are present.
-
-
Logging: Record the approximate concentration of the carbamate. Although not a "U-listed" waste, high concentrations of organics increase the BTU value, which is relevant for the incineration facility.
Protocol C: Spill Cleanup (Emergency Response)
-
Isolate: Demarcate the area.[3]
-
PPE: Don goggles, nitrile gloves, and a lab coat.[4]
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA-filtered vacuum.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do not use acid-neutralizing absorbents unless you are certain the spill is acidic, as this may trigger unnecessary gas evolution.
-
-
Collection: Scoop material into a disposable container. Label as "Hazardous Waste - Debris."
-
Decontamination: Wipe the surface with a soap/water solution.[2]
Regulatory & Compliance Framework
This section grounds the protocols in legal standards.
United States (RCRA - 40 CFR):
-
Waste Classification: This compound is not a "Listed" waste (F, K, P, or U lists).[5] It is classified as a hazardous waste based on Characteristics or Process Knowledge .
-
Likely Waste Codes:
-
D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point <60°C).
-
None (Non-Regulated): If pure solid. However, Best Management Practices (BMP) dictate it be treated as hazardous organic waste due to environmental toxicity potential.
-
European Union (EWC):
-
Waste Code: 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).
-
Disposal Pathway: High-temperature incineration (>1100°C) with flue gas cleaning (to handle Nitrogen oxides).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023).[6] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[7] EPA.gov. [Link]
-
American Chemical Society. (2023). Guide to Laboratory Waste Management. ACS.org. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. download.basf.com [download.basf.com]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
